Potassium Bis(1-pyrazolyl)borohydride
Description
Properties
CAS No. |
18583-59-0 |
|---|---|
Molecular Formula |
C6H8BKN4 |
Molecular Weight |
186.07 g/mol |
IUPAC Name |
potassium;di(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |
InChI Key |
DWMRXHVQGUHAHT-UHFFFAOYSA-N |
SMILES |
[B-](N1C=CC=N1)N2C=CC=N2.[K+] |
Canonical SMILES |
[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Potassium Bis(1-pyrazolyl)borohydride: Structural Dynamics and Synthetic Control
Topic: Chemical Structure and Protocol: Potassium Bis(1-pyrazolyl)borohydride Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Radiopharmaceutical Researchers, and Organometallic Scientists.
Executive Summary
This compound (CAS: 18583-59-0), often abbreviated as
This guide provides a rigorous structural analysis and a self-validating synthesis protocol designed to prevent the common thermodynamic slip into the tris-substituted (
Structural Anatomy & Chemical Identity[1]
The core of the
Molecular Connectivity
-
Central Atom: Boron (
hybridized). -
Ligand Field: Two pyrazole rings coordinated through N; two hydride ligands.
-
Coordination Mode: Typically bidentate (
). However, the B-H bonds can engage in agostic interactions (3-center-2-electron bonds) with electron-deficient metal centers, effectively mimicking a pseudo-tridentate geometry.
Spectroscopic Signatures (Self-Validation Metrics)
To validate the structure during experimentation, researchers must rely on
| Parameter | Diagnostic Value | Structural Insight |
| Upfield shift relative to | ||
| Triplet ( | Confirms the presence of two protons on Boron.[4] (Note: | |
| IR Spectroscopy | Strong absorption indicating B-H stretching.[5][4][6] | |
| 1:1:1 pattern for Pyrazole | Equivalence of the two pyrazole rings in solution (fluxional behavior). |
Structural Visualization
The following diagram illustrates the connectivity of the anionic ligand.
Figure 1: Connectivity of this compound showing the tetrahedral Boron center.
Synthesis Protocol: The "Melt" Method
Safety Warning: This reaction evolves Hydrogen gas (
The Challenge: Kinetic vs. Thermodynamic Control
The reaction between borohydride (
- (Monosubstitution)
- (Target: Bis )
- (Over-reaction: Tris)
Stopping at step 2 requires precise thermal control. The Tris form (
Step-by-Step Methodology
Reagents:
-
Potassium Borohydride (
): 1.0 equivalent (e.g., 5.4 g, 100 mmol) -
Pyrazole (
): 3.0 equivalents (excess is required to act as solvent, but temperature controls the substitution).
Workflow:
-
Preparation: Mix
and Pyrazole in a round-bottom flask equipped with a magnetic stir bar. Connect to a gas bubbler (oil bubbler) to monitor evolution. -
The Melt (Critical Step): Heat the mixture in an oil bath.
-
Target Temperature:90°C -- 110°C .
-
Observation: The pyrazole will melt (
), creating a slurry. evolution will begin.
-
-
Monitoring: Maintain temperature at 100°C.
-
Endpoint: The reaction is complete when 2.0 equivalents of
have evolved. If you observe the bubbling rate slow significantly after the calculated volume, stop heating immediately. -
Note: Heating above 150°C will push the reaction toward the Tris (
) product.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Add Toluene (50 mL) to the solid/melt. The excess pyrazole is soluble in toluene, while the potassium salt
is generally insoluble. -
Filter the white precipitate.[6]
-
Wash 3x with hot toluene to remove unreacted pyrazole.
-
Wash 1x with Hexane.
-
-
Drying: Dry under vacuum.[5]
Synthesis Logic Diagram
Figure 2: Process flow for the selective synthesis of the Bis-substituted ligand.
Applications in Drug Development & Research
The
Radiopharmaceuticals ( and )
In nuclear medicine, the "organometallic approach" utilizes the
-
Mechanism:
reacts with to form neutral, lipophilic complexes . -
Advantage over
: The ligand leaves the metal center more accessible or allows for the formation of "butterfly" complexes where the B-H bonds interact with the metal, fine-tuning the electronic density at the metal center. This affects the biodistribution and clearance rates of the imaging agent.
Bioinorganic Modeling
complexes of Zinc and Copper serve as structural mimics for the active sites of metalloenzymes (e.g., liver alcohol dehydrogenase) where histidine residues coordinate the metal. TheReferences
-
Trofimenko, S. (1967).[6] Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[6] Journal of the American Chemical Society, 89(13), 3170–3177. Link
-
Thomas, J. R., Mifsud, J. T., & Sulway, S. A. (2024).[7] Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 14, 30713-30718.[8] Link
-
Pettinari, C., et al. (2004). Bis(pyrazolyl)(thioimidazolyl)borate ligands: the missing member in the N3...S3 scorpionate series. Inorganic Chemistry, 43(17), 5434-5445. Link
-
Papagiannopoulou, D. (2017). Technetium-99m Radiopharmaceuticals based on the [Tc(CO)3]+ Core. Journal of Labelled Compounds and Radiopharmaceuticals. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 8. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Coordination Modes of Bis(pyrazolyl)borate Ligands: A Technical Guide
Executive Summary
Bis(pyrazolyl)borate ligands (generically denoted as
For researchers in drug development and bioinorganic chemistry,
Coordination Modes: Mechanisms & Structural Logic
The coordination chemistry of
The Primary Mode: -N,N Chelation
The fundamental interaction involves the coordination of the two pyrazolyl
-
Conformation: This ring almost invariably adopts a boat conformation . The boron atom and the metal center sit at the "prows" of the boat, minimizing steric clash between the pyrazolyl rings.
-
Flexibility: Unlike the rigid
ligands, the system allows for significant variation in the bite angle (typically 85°–95°), accommodating metals with diverse ionic radii (from to ).
The Agostic Switch: -N,N + -H (Agostic)
This is the distinguishing feature of bis(pyrazolyl)borates. One of the two hydrides on the boron atom can donate electron density to an electron-deficient metal center.
-
Mechanism: The B-H bond acts as a
-donor. The metal accepts electron density into an empty -orbital. -
Structural Signature: This interaction is characterized by a short
contact distance (typically 1.8 – 2.2 Å) and a characteristic broadening/shifting of the B-H stretch in IR spectra. -
Function: This "agostic switch" stabilizes low-coordinate metal species (e.g., 14e- or 16e- complexes) but is hemilabile—it can be displaced by incoming substrates, making it ideal for catalytic cycles or modeling transient enzyme states.
Exo-Bidentate and Bridging Modes
In the presence of steric crowding or specific stoichiometric ratios,
Visualization: Coordination Logic
Caption: Logical flow of coordination preferences for Bis(pyrazolyl)borate ligands based on metal electronics and steric environment.
Synthesis Protocol: Potassium Dihydrobis(pyrazolyl)borate
Objective: Synthesis of the parent ligand salt
Reagents
-
Potassium Borohydride (
): 1.0 eq -
Pyrazole (
): 3.0 eq (Excess is critical to act as solvent) -
Solvent: None (Neat melt) or High-boiling solvent (e.g., Toluene/DMAc for substituted derivatives)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and gas outlet (to an oil bubbler), mix finely ground
and pyrazole. -
Thermal Activation: Heat the mixture in an oil bath to 90°C . The pyrazole will melt, creating a slurry.
-
Reaction (H2 Evolution): Slowly ramp temperature to 110–120°C . Hydrogen gas evolution will commence.
-
Critical Control Point: Do not exceed 150°C. Higher temperatures favor the formation of the tris(pyrazolyl)borate (
) species.
-
-
Monitoring: Maintain heating until
evolution ceases (approx. 4–6 hours). -
Workup:
-
Cool the reaction mixture to ~60°C.
-
Add Toluene to precipitate the product while keeping unreacted pyrazole in solution.
-
Filter the white solid under inert atmosphere (Schlenk line).
-
Wash copiously with hot toluene to remove mono-substituted species and excess pyrazole.
-
-
Purification: Recrystallize from minimal hot DMF or Anisole if necessary.
Synthesis Workflow Diagram
Caption: Optimized synthetic pathway for K[H2B(pz)2] highlighting critical temperature control to avoid over-substitution.
Characterization Standards
Reliable identification of
Spectroscopic Data Summary
| Technique | Parameter | Diagnostic Feature | Structural Implication |
| IR Spectroscopy | 2400 – 2500 cm | Free B-H (non-interacting) | |
| 2000 – 2300 cm | Agostic Interaction (Weakened bond) | ||
| Broad signal, 3.0 – 5.0 ppm | Quadrupolar broadening by | ||
| -5 to -15 ppm (triplet) | Characteristic splitting ( | ||
| X-Ray Cryst. | 1.9 – 2.2 Å | Primary coordination | |
| < 3.0 Å | Indicates boat conformation |
X-Ray Crystallography: Key Metrics
When analyzing crystal structures of
-
Bite Angle (
): Expect 88°–92° for octahedral geometry. -
Agostic Contact: Measure the distance between the metal and the boron-bound hydrogen. A distance of < 2.3 Å confirms an agostic interaction.
-
Boat Depth: The displacement of M and B from the mean plane of the four N atoms indicates the depth of the boat, correlating with steric protection.
Applications in Drug Development & Bioinorganic Modeling
Metalloenzyme Mimicry
The
-
Zinc Protease Models:
complexes mimic the active site of enzymes like Thermolysin. The agostic B-H interaction mimics the weakly bound water or substrate approaching the metal center. -
Mechanism Elucidation: By varying the substituents on the pyrazole (e.g.,
), researchers can modulate the steric bulk to stabilize reactive intermediates (hydroxides, peroxides) relevant to drug metabolism studies.
Radiopharmaceuticals
Technetium and Rhenium complexes of bis(pyrazolyl)borates (
References
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.[1] (Foundational text on Bp/Tp chemistry).
-
Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[2][1] Journal of the American Chemical Society, 89(13), 3170–3177. Link
-
Reger, D. L. (1996). Organometallic complexes of polypyrazolylborate ligands. Coordination Chemistry Reviews, 147, 1–55. Link
-
Parkin, G. (2002). The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands. Chemical Communications, (18), 1971–1985. Link
-
Calhorda, M. J., & Veiros, L. F. (2014). Agostic interactions in d0 metal complexes with bis(pyrazolyl)borate ligands. Journal of Organometallic Chemistry, 760, 6–12. Link
Sources
The "Butterfly" Effect: A Technical Guide to Dihydrobis(pyrazolyl)borate Ligands
Topic: Electronic Properties of K[H₂B(pz)₂] Scorpionate Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Ligand Architecture
While the tris(pyrazolyl)borate (Tp) ligands are ubiquitous in coordination chemistry as "enforcing" tridentate chelators, their bidentate cousin, Potassium Dihydrobis(pyrazolyl)borate (K[H₂B(pz)₂] or K[Bp]) , offers a distinct and often superior electronic versatility.
Unlike the rigid steric wall of Tp, the [Bp]⁻ anion operates with a "butterfly" conformation. Its electronic signature is defined not just by the two pyrazolyl nitrogen donors, but by the chemically non-innocent Boron-Hydride (B-H) backbone . This guide explores how to leverage the [Bp]⁻ ligand’s unique capacity for agostic interactions , serving as an electronic "switch" in catalytic cycles—a feature absent in fully substituted scorpionates.
Structural Core: The Framework
The [H₂B(pz)₂]⁻ anion consists of a central boron atom tetrahedrally coordinated to two hydrides and two pyrazolyl rings.
-
Symmetry: Idealized
symmetry in the free anion. -
Bite Angle: The N-B-N angle is flexible, allowing the pyrazole rings to rotate and accommodate metal centers ranging from square planar (
) to octahedral ( ). -
The "Sting": In the "bis" species, the two hydrides on the boron are sterically accessible. Upon coordination, one or both B-H bonds can interact with the metal center (B-H...M), forming a 3-center-2-electron (3c-2e) agostic bond.[1]
Electronic Profile: The Agostic "Switch"
The electronic utility of K[Bp] lies in its ability to stabilize electron-deficient metal centers without permanently saturating the coordination sphere.
Sigma Donicity vs. Agostic Stabilization
While the pyrazolyl nitrogens are strong
-
Free State (Ionic): In K[H₂B(pz)₂], the B-H bonds are standard covalent bonds.
-
Coordinated State: When bound to an electron-deficient metal (e.g., 16e⁻ Ni(II) or Cu(I)), the B-H bond donates electron density to the metal's empty orbital.
-
Effect: This converts a formally 16e⁻ complex into a pseudo-18e⁻ species, stabilizing reactive intermediates.
-
Catalytic Implication: This interaction is weak (~10-15 kcal/mol). Incoming substrates can easily displace the B-H...M interaction, turning the "switch" OFF to allow catalysis, then ON again to stabilize the product.
-
Spectroscopic Signatures (Self-Validation)
The presence of agostic interactions is self-validating through Infrared (IR) and NMR spectroscopy.[2][3]
| Parameter | Free / Non-Agostic [Bp]⁻ | Agostic [Bp]...M Interaction | Diagnostic Note |
| IR | 2400 – 2450 cm⁻¹ | 2000 – 2300 cm⁻¹ | A "red shift" indicates weakening of the B-H bond due to donation to Metal. |
| ¹H NMR (B-H) | Broad quartet (often obscured) | Upfield Shift | Agostic protons often shift upfield, sometimes < 0 ppm. |
| ¹¹B NMR | ~ -5 to -10 ppm (Triplet) | Shift varies | Loss of coupling resolution is common upon strong coordination. |
Visualization: Electronic Interaction Map
Figure 1: The electronic interaction map of the [Bp] ligand. Note the agostic interaction acts as a reversible electronic buffer.
Comparative Analytics: Bp vs. Tp vs. Cp
To select the correct ligand for drug design or catalysis, compare [Bp] against the standard Tris(pyrazolyl)borate (Tp) and Cyclopentadienyl (Cp).
| Feature | [H₂B(pz)₂]⁻ (Bp) | [HB(pz)₃]⁻ (Tp) | [C₅H₅]⁻ (Cp) |
| Denticity | Bidentate ( | Tridentate ( | Pentahapto ( |
| Electron Count | 4e⁻ (6e⁻ with agostic) | 6e⁻ | 6e⁻ |
| Steric Bulk | Moderate ("Butterfly") | High (Cone angle ~180°+) | Low/Moderate (Planar) |
| Electronic Tuning | High (via B-H interaction) | Moderate (via pz substituents) | Low (via ring substituents) |
| Lability | Hemilabile (Ideal for catalysis) | Inert (Enforcing) | Inert (Anchor) |
| Best Application | C-H Activation, Switchable Catalysis | Bioinorganic Modeling, Stability | Organometallic Stability |
Synthesis Protocol: The Modernized Trofimenko Route
While Swiatoslaw Trofimenko originally utilized a "melt" method, modern safety standards and purity requirements favor high-boiling solvent refluxes to manage hydrogen evolution.
Safety Warning
Borohydrides release Hydrogen gas (
Reagents
-
Potassium Borohydride (KBH₄): 1.0 equivalent.[3]
-
Pyrazole (C₃H₄N₂): 2.2 equivalents (slight excess ensures bis-substitution but prevents tris-formation if temp is controlled).
-
Solvent: Dimethylacetamide (DMA) or Toluene (High boiling point required).
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet (Schlenk line), and a bubbler (to monitor
evolution). -
Charging: Under
flow, add finely ground KBH₄ and Pyrazole. -
Solvation: Add dry DMA or Toluene.
-
Thermal Activation: Heat the mixture to 90°C - 100°C .
-
Critical Control Point: Do not exceed 120°C. Higher temperatures favor the formation of the tris (Tp) species.
-
-
Reaction: Monitor the bubbler.
evolution will be vigorous initially. Maintain heat until evolution ceases (approx. 4–6 hours).-
Reaction:
-
-
Workup:
-
Purification: Recrystallize from Anisole or THF/Ether.
Visualization: Synthesis Flowchart
Figure 2: Synthesis workflow emphasizing the critical temperature control point to avoid over-substitution.
Applications in Advanced Research
Bioinorganic Modeling
K[Bp] is extensively used to model the active sites of metalloenzymes that feature histidine coordination but lack the steric crowding of a third donor.
-
Example: Modeling Hemocyanin or Tyrosinase active sites where copper centers require flexibility to bind
.
C-H Activation Catalysts
The "Agostic Switch" mechanism is pivotal here.
-
Mechanism: A Copper(I)-[Bp] complex binds a hydrocarbon. The weak B-H...Cu interaction dissociates to open a coordination site for the C-H bond. After activation, the B-H re-associates, stabilizing the high-energy intermediate.
-
Advantage: This lowers the activation energy compared to rigid ligands like Tp or Porphyrins.
Spin-Crossover (SCO) Materials
Iron(II) complexes of [Bp] exhibit thermal spin crossover (Low Spin
-
Tuning: By substituting the pyrazole rings (e.g., 3,5-dimethylpyrazole), researchers can fine-tune the ligand field strength (
), adjusting the temperature at which the magnetic switch occurs.
References
-
Trofimenko, S. (1967). Boron-pyrazole chemistry.[1][4][5][6][7][8][9][10][11][12] II. Poly(1-pyrazolyl)borates.[5] Journal of the American Chemical Society. Link
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands.[13] Imperial College Press. (Seminal Text).
-
Reger, D. L., et al. (2000). Syntheses of Tris(pyrazolyl)methane Ligands and Complexes: Comparison of Ligand Donor Properties. Journal of Organometallic Chemistry. Link
-
Chen, X., et al. (2014). Synthesis and characterization of bis(pyrazolyl)borate Ni(II) complexes: ligand rearrangement and transformation. Dalton Transactions.[14] Link
-
Pettinari, C. (2016). Scorpionates II: Chelating Borate Ligands. Comprehensive Coordination Chemistry II. Link
-
Desrochers, P. J., et al. (2020). Electronic properties of scorpionate ligands: Insights from spectroscopy and theory. Inorganic Chemistry.[4][5][9] (General Reference for electronic parameters).
Sources
- 1. {Bis[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}{tris[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}cobalt(II): a structure containing a B—H⋯Co agostic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. thekeep.eiu.edu [thekeep.eiu.edu]
- 9. Synthesis and characterization of bis(pyrazolyl)borate Ni(ii) complexes: ligand rearrangement and transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. repository.unipr.it [repository.unipr.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst design based on agostic interactions: synthesis, characterization, and catalytic activity of bis(pyrazolyl)borate copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Evolution and Utility of Trofimenko Scorpionate Ligands
A Technical Guide for Chemical Biology and Drug Discovery Applications
Executive Summary Since their discovery in 1966 by Swiatoslaw Trofimenko at DuPont, tris(pyrazolyl)borate ligands (Tp)—colloquially known as "scorpionates"—have evolved from obscure organoboron curiosities into indispensable tools for bioinorganic modeling. For drug development professionals, these ligands offer a unique platform: they allow for the precise structural replication of metalloenzyme active sites (e.g., Carbonic Anhydrase, Liver Alcohol Dehydrogenase), enabling the screening of inhibitor pharmacophores in a controlled, small-molecule environment before expensive biological assays.
Part 1: The Genesis (1966–1970)
The DuPont Discovery
The discovery of scorpionates was an example of prepared serendipity. In the mid-1960s, Swiatoslaw "Jerry" Trofimenko was investigating the reactivity of borohydrides with nitrogen heterocycles.[1][2] His hypothesis was that pyrazole, being a weak acid, could displace hydrides from the borohydride anion
In his seminal 1966 paper in the Journal of the American Chemical Society, Trofimenko reported that heating potassium borohydride with excess pyrazole resulted in the evolution of hydrogen gas and the formation of a stable, anionic species: the poly(pyrazolyl)borate [1].
The "Scorpionate" Metaphor Trofimenko coined the term "scorpionate" to describe the ligand's unique coordination mode:[3][4]
-
The Pincers: Two pyrazole rings bind the metal in a bidentate fashion.[1]
-
The Sting: The third pyrazole ring swings over to occupy the facial (fac) position, completing the coordination sphere.[4]
This fac-coordination creates a protective semi-hemispherical pocket, sterically shielding the metal center—a feature that mimics the protein backbone in metalloenzymes.
Part 2: Structural Mechanics & Ligand Design
To utilize these ligands effectively, one must understand the "Trofimenko Rules" of substitution. The pyrazole ring offers two critical positions for modification, allowing researchers to tune steric and electronic properties independently.[7]
The Regiochemistry of Tuning
-
Position 3 (The Gatekeeper): Substituents here (
) point directly toward the metal center.-
Effect: Controls the Cone Angle . Bulky groups (e.g.,
-Butyl, Phenyl) enforce tetrahedral geometry and prevent dimerization (formation of "sandwiches"), leaving a reactive pocket for substrate binding.
-
-
Position 5 (The Stabilizer): Substituents here (
) enclose the boron atom.-
Effect: Prevents B-N bond hydrolysis. Bulky groups at position 5 protect the ligand backbone but have minimal effect on the metal center.
-
Visualization: The Evolutionary Tree of Scorpionates
The following diagram illustrates the structural evolution from the parent borohydride to advanced heteroscorpionates.
Caption: The structural phylogeny of scorpionate ligands, moving from simple coordination to complex bio-mimetic architectures.
Part 3: Synthetic Protocols (The Self-Validating System)
Expertise Insight: The classic "Melt Method" is robust but dangerous due to hydrogen evolution. The protocol below includes critical checkpoints to ensure safety and yield.
Protocol: Synthesis of Potassium Tris(3,5-dimethylpyrazolyl)borate ( )
Target: Synthesis of the standard sterically hindered ligand used for zinc-enzyme modeling.
Reagents:
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a gas outlet (connected to a bubbler), mix
(1.0 eq) and (4.0 eq).-
Why Excess? The excess pyrazole acts as the solvent once melted.
-
-
The Melt (Critical Step): Heat the flask in an oil bath to 240°C .
-
Observation: The solid mix will melt. As the temperature rises, vigorous bubbling will occur. This is
gas. -
Validation Checkpoint: Monitor the bubbler. Evolution of gas corresponds to the stepwise substitution:
-
-
Completion: Heating is continued until
evolution ceases (typically 1-2 hours).-
Stop Condition: Do not overheat beyond cessation of bubbling, or you risk forming the tetrakis species
, which is coordinatively saturated and useless for modeling.
-
-
Workup:
-
Cool to 100°C.
-
Pour the molten mixture into toluene (non-polar). The excess pyrazole is soluble in toluene, but the ionic
is not. -
Filter the white precipitate. Wash with hot toluene.
-
-
Purification: Recrystallize from acetonitrile.
Data Summary: Common Scorpionate Ligands
| Ligand | Abbreviation | Substituents (3,5) | Cone Angle (°) | Primary Application |
| Hydrotris(pyrazolyl)borate | H, H | 180 | General coordination | |
| Hydrotris(3,5-dimethylpyrazolyl)borate | Me, Me | 220 | Zinc enzyme models | |
| Hydrotris(3-tert-butylpyrazolyl)borate | tBu, H | 245 | High-reactive metal stabilization | |
| Hydrotris(3-phenylpyrazolyl)borate | Ph, H | >250 | Asymmetric pockets |
Part 4: Bioinorganic Modeling & Drug Relevance
For the drug development scientist, the value of
Case Study: Carbonic Anhydrase (CA) Inhibitors
Carbonic Anhydrase utilizes a Zinc (
-
The Model: The complex
serves as a structural and functional model for the active site of CA [2]. -
The Drug Screen: Researchers can react
with potential sulfonamide inhibitors. If the sulfonamide displaces the group to form , it validates the binding mechanism in a clean, isolable system without the complexity of the protein matrix.
Mechanism of Action Diagram
The following diagram depicts the "Lock and Key" modeling approach using scorpionates.
Caption: Workflow for using Tp complexes to model drug-enzyme interactions.
Part 5: Advanced Architectures (Heteroscorpionates)
The third generation of development involved breaking the
-
Soft Scorpionates (
): Replacing nitrogen with sulfur (using methimazole) creates ligands.[4] These are crucial for modeling "soft" metal sites like Copper(I) in hemocyanin or Mercury detoxification pathways [3]. -
Significance: These ligands allow for the modeling of asymmetric active sites, providing a higher fidelity simulation of complex enzymatic environments.
References
-
Trofimenko, S. (1966).[2][4][6][11] Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842–1844.[4] Link
-
Looney, A., Han, R., McNeill, K., & Parkin, G. (1993). Tris(pyrazolyl)hydroborato zinc hydroxide complexes: structural models for carbonic anhydrase. Journal of the American Chemical Society, 115(11), 4690–4697. Link
-
Trofimenko, S. (1993).[12] Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980. Link
-
Reger, D. L. (1996). Organometallic chemistry of polypyrazolylborate ligands. Coordination Chemistry Reviews, 147, 1–55. Link
Sources
- 1. C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 4. Scorpionate_ligand [chemeurope.com]
- 5. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.unipr.it [repository.unipr.it]
- 7. grokipedia.com [grokipedia.com]
- 8. Potassium trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO) — Adam Cap [adamcap.com]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
Technical Guide: Steric and Electronic Differentiation of Bp and Tp Ligands
Executive Summary
This technical guide analyzes the structural and electronic distinctives of dihydrobis(pyrazolyl)borate (Bp ) and hydrotris(pyrazolyl)borate (Tp ) ligands. While both belong to the "Scorpionate" class defined by Trofimenko, their utility in coordination chemistry diverges significantly based on denticity (
Part 1: Structural Fundamentals & Steric Modulation
The primary differentiation between Bp and Tp lies in their denticity and the resulting steric envelope they project around the metal center.
Denticity and Geometry
-
Tp (Tris-pyrazolyl): Acts as a tridentate
ligand (6-electron donor). It typically enforces a facial ( ) octahedral geometry. The three pyrazole rings create a semi-rigid "pocket," effectively shielding one hemisphere of the metal. This is the "Scorpionate effect"—the ligand grabs the metal like a claw. -
Bp (Bis-pyrazolyl): Acts as a bidentate
ligand (4-electron donor). Without the third ring, the Bp ligand leaves the metal center more exposed, often resulting in square planar or tetrahedral geometries.
Steric Bulk and Cone Angles
While Tolman cone angles are standard for phosphines, polypyrazolylborates are measured by their "effective cone angle" or "wedge angle."
| Feature | Bp Ligands ( | Tp Ligands ( |
| Denticity | Bidentate ( | Tridentate ( |
| Cone Angle ( | ~180° (Open face) | 180° - 260° (Tunable via 3-R substituents) |
| Coordination Geometry | Square Planar, Tetrahedral | Octahedral ( |
| Dimerization Risk | High (via bridging pyrazoles) | Low (Sterically prevents bridging) |
The "Agostic" Structural Anomaly in Bp
A critical structural feature of Bp is the presence of two hydrides on the boron backbone. In coordinatively unsaturated complexes, the B-H bond often acts as a pseudo-ligand, donating electron density to the metal (an agostic interaction ). This effectively turns the Bp ligand into a "pseudo-tridentate" chelate, where the H-atom occupies the third site.
Part 2: Electronic Profiling
Donor Strength and Ligand Field
Both ligands are hard
-
Tp: Strong field ligand. The rigid
symmetry (in ideal cases) splits d-orbitals significantly, often stabilizing low-spin states. -
Bp: Slightly weaker field due to lower denticity, but the electronic density at the metal is often modulated by the B-H
M interaction.
Spectroscopic Signatures (IR & NMR)
The diagnostic handle for distinguishing these ligands—and specifically identifying agostic interactions in Bp—is Infrared (IR) and
-
IR Spectroscopy (
):-
Free B-H:
(Typical for Tp and non-agostic Bp). -
Agostic B-H
M: . The bond weakening due to donation to the metal causes a significant redshift.
-
-
NMR:
-
Tp: In symmetric complexes, pyrazole protons appear as a single set of signals (4-H, 3,5-H).
-
Bp: Often shows fluxional behavior. If agostic, the B-H protons may shift upfield, though boron quadrupole broadening often obscures this.
-
Part 3: Logic Pathways (Visualization)
The following diagrams illustrate the decision logic for ligand selection and the structural consequences of the Bp/Tp difference.
Diagram 1: The Scorpionate Effect & Reactivity Logic
Caption: Causal flow of steric and electronic consequences based on ligand denticity selection.
Part 4: Experimental Methodologies
The synthesis of these ligands relies on the "Trofimenko Melt" method. The critical control point is Temperature and Stoichiometry .
Protocol: Synthesis of Potassium Salts (KBp and KTp)
Safety Note: Borohydrides release hydrogen gas. Perform in a well-ventilated hood.
Reagents:
-
Potassium Borohydride (
)[1] -
Pyrazole (
) or substituted pyrazole (e.g., 3,5-dimethylpyrazole).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Workflow:
-
Stoichiometry Setup:
-
Targeting KTp: Use a slight excess of Pyrazole (1:4 ratio of
:Hpz). -
Targeting KBp: Use strict 1:2.5 ratio. Note: Isolating pure KBp is difficult; it is often generated in situ or requires specific temperature control to stop the third substitution.
-
-
The Melt (Solvent-Free):
-
Mix solid reagents in a round-bottom flask connected to a gas bubbler (to monitor
evolution). -
Temperature Ramp:
- : Melt phase begins.
-
: Formation of KBp (Evolution of 2 eq
). -
: Formation of KTp (Evolution of 3 eq
).
-
Critical Check: Stop heating immediately upon cessation of bubbling for the desired fraction.
-
-
Purification:
-
Cool the melt.
-
KTp: Wash with Toluene (removes excess pyrazole)
Recrystallize from Anisole or /Hexane. -
KBp: Often used crude or recrystallized from THF (careful of disproportionation to KTp).
-
Diagram 2: Synthesis & Characterization Workflow
Caption: Thermal progression protocol for selective synthesis of Bp and Tp ligands.
Part 5: Application Case Studies
Bioinorganic Modeling (Zinc Enzymes)
Tp is the gold standard for modeling the Histidine Triad found in Zinc enzymes (e.g., Carbonic Anhydrase).
-
Why: The 3-nitrogen facial array of Tp perfectly mimics the geometry of three histidine imidazole residues coordinating a Zinc ion.
-
Outcome: Researchers use
complexes to study the hydrolytic mechanisms of enzymes in a controlled, monomeric environment.
C-H Activation
Tp (specifically bulky variants like
-
Mechanism: The steric bulk of Tp prevents the dimerization of the reactive metal center, keeping the "active site" open for the substrate (alkane) while protecting the rest of the metal.
References
-
Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980. Link
-
Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.[3]
-
Parkin, G. (2002). The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands. Chemical Communications, (18), 1971-1985. Link
- Desrochers, P. J., et al. (2003).
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
Sources
The Scorpionate Standard: A Technical Guide to Polypyrazolylborate Chemistry
Executive Summary
Polypyrazolylborates , colloquially known as Scorpionates , represent one of the most versatile ligand classes in modern inorganic chemistry.[1][2] First synthesized by Swiatoslaw Trofimenko at DuPont in 1966, these anionic, N-donor tripodal ligands (
This guide bridges the gap between fundamental coordination theory and applied synthesis. It is designed for researchers and drug development professionals who require a robust understanding of how to synthesize, tune, and utilize these ligands to model active sites or deliver radionuclides (e.g.,
Part 1: The Scorpionate Motif & Structural Fundamentals
The "Pinch and Sting" Mechanism
The term "scorpionate" is not merely colorful nomenclature; it describes the ligand's dynamic coordination behavior.[3]
-
The Pinch: Two pyrazole rings bind to the metal center (
mode), mimicking the claws of a scorpion. -
The Sting: The third pyrazole ring rotates forward to bind the metal (
mode), completing the facial ( ) coordination geometry.
The Isolobal Analogy: Tp vs. Cp
For organometallic chemists, the most critical theoretical concept is the isolobal relationship between the tris(pyrazolyl)borate anion (
-
Monoanionic (-1 charge)
-
6-electron donors
-
Facial occupants (occupying 3 coordination sites)[4]
However, they differ critically in steric bulk and electronic "hardness," allowing
Table 1: Comparative Metrics of Tp vs. Cp Ligands
| Feature | Cyclopentadienyl ( | Tris(pyrazolyl)borate ( | Impact on Reactivity |
| Cone Angle | ~136° | ~180–220° (Tunable) | |
| Electronic Nature | Soft | Hard | |
| Symmetry | |||
| Modularity | Difficult to substitute | Highly Modular | Pyrazole rings can be substituted at 3, 4, 5 positions to fine-tune activity. |
Part 2: Synthesis & Ligand Design
The synthesis of scorpionates relies on the reaction of borohydrides with pyrazoles. The choice of method—Melt vs. Solution —dictates the isomeric purity, which is critical for pharmaceutical consistency.
The Trofimenko "Melt" Protocol
The original and most robust method involves heating alkali metal borohydrides with excess pyrazole. This solvent-free approach drives the evolution of hydrogen gas and favors the formation of the thermodynamically stable tris-substituted product.
Visualization: Synthesis Pathway
The following diagram illustrates the stepwise substitution mechanism. Note the critical branching point where temperature control determines whether the reaction stops at the dihydro (
Caption: Stepwise evolution of polypyrazolylborates. Temperature thresholds dictate the final coordination number (Bis vs. Tris).
Part 3: Bioinorganic & Pharmaceutical Applications
Radiopharmaceuticals ( and )
In drug development, the
-
Kinetic Inertness: The tridentate binding prevents the release of the toxic/radioactive metal in vivo.
-
Lipophilicity Tuning: By adding alkyl or aryl groups to the pyrazole rings, chemists can adjust the Blood-Brain Barrier (BBB) permeability of the imaging agent.
Enzyme Modeling
Scorpionates mimic the 3-Histidine facial triad found in many metalloenzymes.
-
Carbonic Anhydrase Model: Zinc complexes of
(bulky scorpionates) successfully model the hydroxide-bound active site, preventing dimerization that usually occurs with simple zinc salts. -
Hemocyanin Model: Copper-scorpionate complexes have been instrumental in understanding reversible oxygen binding in respiratory proteins.
Part 4: Experimental Protocol
Protocol: Synthesis of Potassium Hydrotris(3,5-dimethyl-1-pyrazolyl)borate ( )
Objective: Synthesize the sterically demanding "second generation" scorpionate ligand. Scale: ~50 mmol batch.
Reagents:
-
Potassium Borohydride (
): 1.35 g (25 mmol) -
3,5-Dimethylpyrazole (
): 9.60 g (100 mmol) [4.0 equivalents] -
Note: A 4:1 ratio is used (slight excess) to ensure complete conversion to the tris form and serve as the solvent melt.
Workflow:
-
Setup:
-
Use a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Connect a gas outlet adapter leading to a mineral oil bubbler (to monitor
evolution). -
Safety: Perform in a fume hood. Hydrogen gas is evolved.[2]
-
-
The Melt:
-
Mix the solid
and 3,5-Dimethylpyrazole in the flask. -
Immerse the flask in an oil bath pre-heated to 210°C .
-
Observation: The pyrazole will melt (~107°C). As the temperature rises, vigorous bubbling (
) will occur.
-
-
Reaction Completion:
-
Maintain stirring at 210°C for 4 hours.
-
Endpoint: Bubbling ceases, indicating the consumption of hydrides.
-
-
Workup (Purification):
-
Cool the mixture to ~100°C (solidification begins).
-
Pour the hot melt slowly into 200 mL of stirring Toluene .
-
Chemistry: The excess dimethylpyrazole is soluble in toluene; the product (
) is insoluble. -
Filter the white precipitate while warm.
-
Wash the filter cake with 2 x 50 mL hot toluene, then 2 x 50 mL hexanes.
-
-
Validation (Self-Validating Step):
-
IR Spectroscopy: Analyze the white powder.
-
Pass Criteria: You must observe a single, sharp B-H stretching band at approximately 2440 cm⁻¹ .
-
Fail Criteria: Multiple bands or bands >2500 cm⁻¹ indicate incomplete reaction (presence of
or species).
-
Part 5: Coordination Logic & Reactivity
The reactivity of the scorpionate is dictated by the substituents at the 3-position (proximal to the metal).
Caption: Steric enforcement by the 3-position substituent determines whether the metal center remains accessible for catalysis.
The B-H Agostic Interaction
A unique feature of scorpionates is the potential for the B-H bond to interact with the metal center (agostic interaction). This "3-center-2-electron" bond can stabilize electron-deficient metal centers (16e- species), acting as a reversible "place-holder" that dissociates when a substrate enters.
References
-
Trofimenko, S. (1966).[2][3] Boron-Pyrazole Chemistry.[2][3][5][6][7][8][9][10] Journal of the American Chemical Society.[2][11][12]
-
Trofimenko, S. (1993).[5] Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry.[2][6][9][13] Chemical Reviews.[2][5]
-
Santos, I., et al. (2005). Scorpionates for the design of radiopharmaceuticals.[14] Dalton Transactions.
- Pettinari, C. (2008). Scorpionates II: Chelating Borate Ligands. Elsevier.
-
Kitajima, N., & Tolman, W. B. (1995). Metal-dioxygen chemistry with scorpionate ligands. Progress in Inorganic Chemistry.
Sources
- 1. Scorpionates: The Coordination Chemistry Of Polypyrazolylborate Ligands - Swiatoslaw Trofimenko - Google 圖書 [books.google.com.hk]
- 2. Scorpionate_ligand [chemeurope.com]
- 3. repository.unipr.it [repository.unipr.it]
- 4. Synthesis and biological evaluation of tricarbonyl Re(I) and Tc(I) complexes anchored by poly(azolyl)borates: application on the design of radiopharmaceuticals for the targeting of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A new class of polypyrazolylborate ligands - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES [pubsapp.acs.org]
- 13. Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Reactions of Group 1 Scorpionate Salts: A Technical Guide
Executive Summary
This technical guide details the synthesis, stability, and application of Group 1 (Li, Na, K) tris(pyrazolyl)borate salts—commonly known as "scorpionates." These ligands are pivotal in modern coordination chemistry, serving as spectator ligands that enforce specific geometries on transition metals. For researchers in drug development, particularly radiopharmaceuticals (e.g.,
The Architecture of Scorpionates
Tris(pyrazolyl)borates (Tp) are monoanionic, tridentate ligands that coordinate to metals via three nitrogen atoms.[1] The "scorpion" analogy, coined by Swiatoslaw Trofimenko, describes the coordination mode: two pyrazole rings act as "pincers," while the third rotates over the metal like a "tail" to sting (coordinate).[2]
Ligand Classes & Steric Tuning
The utility of Tp ligands lies in the ability to tune the steric environment of the metal pocket by substituting the 3-position of the pyrazole ring.[3]
| Ligand Class | Abbreviation | Substituents (3,5-positions) | Steric Profile | Typical Application |
| Parent | Tp | H, H | Low | General coordination, MOFs |
| Star | Tp* | Me, Me | Moderate | Benchmarking, stable complexes |
| Bulky | Tp | t-Bu, H | High | Kinetic stabilization, catalysis |
| Functional | Tp | Ph, H (4-CN) | Electronic Tuning | Electronic modulation, drug conjugation |
Synthesis of Group 1 Salts: The Bedrock Protocols
The formation of the Group 1 salt is the primary step in scorpionate chemistry. The reaction involves the condensation of an alkali metal borohydride with a pyrazole.[4][5]
The Trofimenko Melt Method (Standard Protocol)
This is the industry-standard method for robust ligands (e.g., Tp, Tp*). It relies on high temperatures to drive the release of H
Reaction:
Critical Process Parameters (CPPs):
-
Temperature: Must exceed the melting point of the pyrazole (typically 180–240°C).
-
Stoichiometry: A 4:1 ratio (Pyrazole:Borohydride) is used; the excess pyrazole acts as the solvent.
-
Monitoring: Hydrogen evolution is the primary indicator of conversion.
Experimental Protocol: Synthesis of K[Tp*]
-
Charge: In a round-bottom flask connected to a gas bubbler, combine
(1.0 eq) and 3,5-dimethylpyrazole (4.0 eq). -
Melt: Heat the mixture in an oil bath to 220°C. The pyrazole will melt, creating a flux.
-
Reaction: H
evolution will begin. Maintain temperature until bubbling ceases (approx. 2–4 hours).-
Note: Incomplete reaction yields the dihydrobis(pyrazolyl)borate (Bp) intermediate.
-
-
Workup: Cool to ~100°C (solidification). Add toluene to dissolve unreacted pyrazole.[5] Filter the insoluble K[Tp*] salt.
-
Purification: Wash the white solid with hot toluene (3x) and hexanes. Dry under vacuum.
Solution-Phase Method (Modern/Mild)
For pyrazoles with sensitive functional groups (e.g., esters, nitriles) that cannot withstand 200°C, a solution-phase approach using sodium hydride (NaH) and haloboranes is required.
Reaction:
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and workflow for synthesizing Group 1 scorpionate salts, highlighting the critical divergence based on ligand stability.
Figure 1: Decision matrix and workflow for the synthesis of Group 1 scorpionate salts.
Regiochemistry: The Borotropic Shift
One of the most insidious challenges in scorpionate chemistry is the 1,2-borotropic shift . When synthesizing 3-substituted ligands (Tp
The Mechanism
In 3-substituted pyrazoles, two isomers exist: the 3-R and the 5-R tautomers.
-
Kinetic Product: Boron binds to the unhindered nitrogen (yielding the desired 3-R ligand).
-
Thermodynamic Rearrangement: Upon heating, the pyrazole ring can detach and reattach, or the boron can "walk" to the other nitrogen, placing the R-group at the 5-position (proximal to Boron, distal to Metal).
Consequence: This effectively removes the steric bulk from the metal coordination sphere, rendering the ligand "useless" for creating protected pockets.
Figure 2: The 1,2-borotropic shift pathway. High temperatures can cause the desired 3-substituted ligand to rearrange into the thermodynamically stable, but sterically open, 5-substituted isomer.
Metathesis: Ligand Transfer & Applications
The Group 1 salts are rarely the end product; they are transfer reagents. The solubility difference between the alkali halide byproduct and the target metal complex is the driving force.
Protocol: Transmetallation to Transition Metals
Why Group 1? Historically, Thallium (Tl) salts were used because TlCl is insoluble in almost everything, driving the reaction to completion. However, due to Tl toxicity, modern protocols optimize solvent choice (e.g., dry acetonitrile) to precipitate KCl or NaCl, allowing for safer, "green" synthesis.
Drug Development Application: Tc Imaging
In radiopharmacy, the stability of the scorpionate complex is vital for in vivo imaging.
-
The Core: The
core is a "soft" acid. -
The Ligand: A functionalized scorpionate (e.g., with a pendant targeting peptide) coordinates the Tc core.
-
The Benefit: The tridentate nature of Tp confers high kinetic stability, preventing the release of radioactive
Tc into non-target tissues.
Stability & Handling
Group 1 scorpionate salts are generally air-stable as solids but susceptible to hydrolysis in solution.
-
Hydrolysis: In the presence of acid or moisture, the B-N bond cleaves, releasing pyrazole and boric acid.
-
Prevention: Store salts in a desiccator. Perform metathesis in anhydrous solvents.
-
-
Hygroscopicity: Li salts are extremely hygroscopic; K salts are generally the least hygroscopic and easiest to handle (free-flowing powders).
| Cation | Solubility (Organic) | Hygroscopicity | Recommendation |
| Lithium (Li) | High (THF, Et2O) | Very High | Use only if high organic solubility is required. |
| Sodium (Na) | Moderate | High | Good general purpose. |
| Potassium (K) | Low (mostly MeCN) | Low | Preferred. Easiest to crystallize and weigh. |
| Thallium (Tl) | Low | Low | Avoid (Toxic). Use only if K/Na salts fail. |
References
-
Trofimenko, S. (1967). Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)-borates.[6][7][8][9][10] Journal of the American Chemical Society. Link
- Trofimenko, S. (1993).
-
Pellei, M., et al. (2018). Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands.[11][12] Molecules. Link
-
Dias, H. V. R., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions.[10] The Journal of Organic Chemistry. Link
-
Hamilton, T. D., et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances. Link
Sources
- 1. Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unipr.it [repository.unipr.it]
- 3. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
Methodological & Application
Synthesis protocol for potassium bis(1-pyrazolyl)borohydride
This guide details the synthesis, purification, and characterization of Potassium Dihydrobis(1-pyrazolyl)borate , commonly abbreviated as K[Bp] or K[H₂B(pz)₂] .
Part 1: Introduction & Strategic Overview
Potassium bis(1-pyrazolyl)borohydride is a "first-generation" scorpionate ligand precursor. Unlike its more famous tridentate cousin, the tris(pyrazolyl)borate (Tp), the bis derivative (Bp) coordinates to metals as a bidentate ligand, leaving the metal center more accessible for substrate binding or additional ligation.
The Synthetic Challenge:
The synthesis follows the classic Trofimenko protocol , which involves the reaction of potassium borohydride (
-
Thermodynamic Sink: The reaction naturally progresses toward the stable tris-substituted product (KTp).
-
Kinetic Control: Isolating the bis product requires strict control of temperature and stoichiometry . If the reaction gets too hot (>150°C) or runs too long, the tris form dominates.
Part 2: Safety & Handling
| Hazard Class | Risk Description | Mitigation Strategy |
| Flammable Gas | Hydrogen ( | Perform in a fume hood with active ventilation. Keep away from ignition sources. |
| Toxicity | Pyrazole is toxic if swallowed or absorbed through skin. | Wear nitrile gloves, lab coat, and safety glasses. |
| Reactivity | Potassium Borohydride is water-reactive and releases | Store under inert atmosphere. Quench spills with sand or soda ash, not water. |
| Thermal | Reaction involves a hot melt (~120°C) . | Use an oil bath with digital temperature control. Secure glassware firmly. |
Part 3: Reaction Mechanism & Logic
The reaction proceeds via nucleophilic substitution of the hydride (
Stepwise Substitution Pathway:
-
Melt Formation: Pyrazole melts at ~70°C, acting as both reagent and solvent.
-
Activation:
dissolves/suspends in the melt. -
Substitution:
- (Fast)
- (Target Step )
- (Over-reaction)
Graphviz Diagram: Reaction Pathway & Control
Figure 1: Stepwise substitution pathway. Success depends on stopping the reaction before the third substitution occurs.
Part 4: Detailed Synthesis Protocol
Reagents:
-
Potassium Borohydride (
): 1.08 g (20 mmol) -
Pyrazole (
): 4.08 g (60 mmol) [3.0 equivalents]-
Note: A slight excess ensures the melt volume is sufficient, but too much excess promotes tris-formation. 3:1 is standard for bis-targeting.
-
Equipment:
-
100 mL Round-bottom flask (1-neck or 2-neck)
-
Reflux condenser (air-cooled or water-cooled)
-
Oil bath with temperature controller
-
Gas bubbler (to monitor
evolution) -
Magnetic stir bar
Step-by-Step Procedure:
-
Setup:
-
Place
and Pyrazole solid into the round-bottom flask. -
Add a stir bar and attach the reflux condenser.
-
Connect the top of the condenser to a mineral oil bubbler to visualize gas evolution.
-
Flush the system with Nitrogen (
) for 5 minutes, then maintain a static atmosphere (or simply vent through the bubbler if strictly air-free conditions are not available; the melt protects the product).
-
-
Reaction (The Melt):
-
Heat the oil bath to 90°C . The pyrazole will melt, forming a clear liquid. Stir to suspend the
. -
Slowly increase temperature to 110–120°C .
-
Observation: Bubbling (
evolution) will begin. This is the reaction indicator. -
Timing: Maintain 110–120°C. Do NOT exceed 130°C.
-
Endpoint: The reaction typically requires 2–4 hours. The theoretical volume of
for 20 mmol scale is ~960 mL (at 25°C). Practically, stop the reaction when the vigorous bubbling slows down significantly, or after roughly 3 hours.
-
-
Quenching:
-
Remove the flask from the heat source and allow it to cool to room temperature. The mixture will solidify into a glassy or crystalline mass.
-
-
Purification (The Wash):
-
Add Toluene (30 mL) to the solid residue.
-
Stir vigorously (or sonicate) to break up the solid. Pyrazole is highly soluble in toluene, while the potassium salt
is insoluble. -
Filter the white solid using a sintered glass funnel (or Büchner funnel).
-
Wash the filter cake with two additional portions of Toluene (2 x 15 mL).
-
Optional: A final wash with a small amount of Hexane facilitates drying.
-
-
Drying:
-
Dry the white powder under vacuum (Schlenk line or vacuum oven) at 60°C for 2 hours to remove trace solvent.
-
Yield: Expect 80–90% (approx. 3.0 – 3.4 g).
Part 5: Characterization
Validation of the bis product (vs. tris) is performed via
Table 1: Spectroscopic Fingerprint
| Technique | Parameter | Expected Value for K[Bp] | Distinguishing Feature |
| Splitting Pattern | Triplet (1:2:1) | Coupled to 2 protons ( | |
| Coupling Constant ( | 90 – 100 Hz | Large coupling characteristic of B-H bonds. | |
| Chemical Shift ( | -5 to -10 ppm | Upfield shift relative to | |
| Pyrazole Resonances | Integration matches 2 pyrazoles per boron center. | ||
| FT-IR | B-H Stretch ( | 2250 – 2450 cm⁻¹ | Two bands (sym/asym) or a broad structured band. Tris has a single sharp band. |
Graphviz Diagram: Analytical Logic
Figure 2: Decision tree for product validation. The
Part 6: Troubleshooting & Optimization
| Problem | Cause | Solution |
| Product is sticky/oily | Residual Pyrazole | Wash more thoroughly with Toluene. Ensure the toluene is dry. |
| Over-heating (>140°C) | Reduce reaction temperature to 110°C. Reduce reaction time. | |
| Low Yield | Incomplete reaction | Ensure vigorous stirring of the melt. |
| Gray discoloration | Decomposition | Ensure |
References
-
Trofimenko, S. (1967).[1] "Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177. Link
- Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.
-
Thomas, J. R., et al. (2024).[2] "Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands." Dalton Transactions. Link
-
Thermo Scientific Chemicals. (n.d.).[3] "Potassium tris(1-pyrazolyl)borohydride Safety Data Sheet." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 3. Potassium tris(1-pyrazolyl)borohydride, 93% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
Application Note: Preparation and Utilization of Transition Metal Complexes using K[Bp] Ligands
Executive Summary & Strategic Value
The dihydrobis(pyrazolyl)borate anion (
Why use K[Bp]?
-
Steric Modularity: Unlike the sterically saturating Tp, Bp leaves coordination sites open, allowing for substrate binding (critical in drug design and catalysis).
-
The "Agostic Switch": The B-H bonds in Bp are not spectrally innocent. They frequently engage in 3-center-2-electron (3c-2e) agostic interactions (
) with the metal center.[1] This interaction stabilizes low-electron-count species but is hemolabile—it opens up to allow substrate attack, then closes to stabilize the product. -
Bio-mimicry: Bp complexes are excellent structural models for the Histidine-coordinated active sites of metalloenzymes (e.g., hemocyanin), making them valuable precursors in metallodrug development.
This guide provides a high-fidelity protocol for synthesizing the potassium salt K[Bp] and its subsequent transition metal complexes, emphasizing the suppression of the thermodynamically favored Tp byproduct.
Critical Mechanism: The Agostic Interaction
Before synthesis, understanding the ligand's behavior is vital. The Bp ligand can bind in two distinct modes.[2][3][4] In the
Figure 1: The "Agostic Switch" mechanism. The weak B-H...M interaction stabilizes the metal but readily dissociates to accommodate incoming substrates.
Protocol 1: Synthesis of Potassium Dihydrobis(pyrazolyl)borate (K[Bp])
The Challenge: The reaction between borohydride and pyrazole naturally wants to proceed to the tris-substituted (Tp) species. Stopping at the bis stage requires strict control of stoichiometry and temperature.
Safety Warning: This reaction evolves hydrogen gas (
Materials
-
Potassium Borohydride (
): 1.0 eq (Dry, fine powder) -
Pyrazole (
): 2.5 eq (Slight excess to ensure kinetics, but not enough to drive to Tp) -
Solvent: N,N-Dimethylacetamide (DMA) or Toluene (High boiling point required)
-
Apparatus: Schlenk flask, oil bath, reflux condenser, gas bubbler (to monitor
).
Step-by-Step Methodology
-
Setup: In a dry 250 mL Schlenk flask under Argon, charge
(5.4 g, 100 mmol) and Pyrazole (17.0 g, 250 mmol). -
Solvent Addition: Add 100 mL of dry DMA. (Note: Toluene can be used, but DMA often provides better solubility for the intermediate).
-
Heating (The Critical Step):
-
Monitoring: The reaction is complete when
evolution ceases (approx. 200 mmol of gas evolved, roughly 4-6 hours). -
Workup:
-
Remove the solvent under vacuum.
-
Purification: The resulting white solid contains K[Bp] and excess pyrazole.
-
Wash the solid vigorously with hot toluene (
mL). K[Bp] is insoluble in toluene, while pyrazole is soluble. -
Filter the white precipitate and wash with hexanes.
-
-
Drying: Dry under vacuum for 4 hours.
Yield: Typically 85-90%.
Validation:
-
: ~2200-2300 cm
(broad) -
K[Bp]: ~2250-2450 cm
(Distinct doublet pattern often observed for ).
Protocol 2: Preparation of Homoleptic Metal Complexes ( )
This protocol describes the synthesis of a generic divalent metal complex,
Materials
-
Ligand: K[Bp] (prepared above)
-
Metal Salt:
or (e.g., ) -
Solvent: Methanol or Ethanol/Water mix.
Step-by-Step Methodology
-
Solution A: Dissolve
(1.0 mmol) in 20 mL Methanol. -
Solution B: Dissolve K[Bp] (2.05 mmol) in 20 mL Methanol.
-
Mixing: Add Solution B to Solution A dropwise with stirring at room temperature.
-
Precipitation: The complex
is usually neutral and less soluble than the starting salts. It will precipitate almost immediately.-
Note: If no precipitate forms, concentrate the solution under vacuum or add water to induce precipitation.
-
-
Isolation: Filter the solid, wash with water (to remove KCl), then cold methanol, then ether.
-
Recrystallization: Dissolve in minimal Dichloromethane (DCM) and layer with Hexane for X-ray quality crystals.
Analytical Data & Troubleshooting
Characterization Table
| Technique | Parameter | Observation for K[Bp] Complexes | Interpretation |
| IR Spectroscopy | 2400–2500 cm | Free B-H bond (non-interacting). | |
| IR Spectroscopy | 2000–2200 cm | Critical: Shift to lower wavenumber indicates Agostic B-H...M interaction.[1] | |
| Pyrazole region | Chemical shift changes relative to free ligand confirm coordination. | ||
| B-H region | Broad, | Often difficult to see due to Quadrupolar Boron ( | |
| X-Ray Cryst. | Geometry | Boat vs. Chair | Bp complexes often adopt a "boat" conformation to facilitate agostic interactions. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Product is Tp (Tris) instead of Bp | Reaction temperature too high or time too long. | Strictly limit synthesis temp to <100°C. Use slight excess of Pyrazole only (2.5 eq), not large excess. |
| Oily Product | Residual solvent or Pyrazole contamination. | Wash thoroughly with hot toluene. Recrystallize from THF/Hexane. |
| Metal Complex Unstable | Oxidation of metal center (e.g., Co(II) to Co(III)). | Perform metal complexation under Argon/Nitrogen atmosphere using degassed solvents. |
Applications in Drug Development
While often used for fundamental catalysis, K[Bp] derivatives are gaining traction in medicinal chemistry:
-
Cytotoxicity Screening: Copper(I) and Gold(I) Bp complexes have shown cytotoxicity against tumor cell lines (e.g., HeLa, MCF-7) comparable to Cisplatin but with different mechanisms of action (often targeting mitochondria due to the lipophilic nature of the ligand).
-
Radiopharmaceuticals: The
core is investigated for imaging agents. The Bp ligand stabilizes the Technetium core while allowing functionalization of the pyrazole rings to target specific biomarkers.
Workflow: Metallodrug Precursor Synthesis
Figure 2: Workflow for generating functionalized Bp-based metallodrug candidates.
References
-
Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980.
-
Trofimenko, S. (1967). Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)borates.[6][7] Journal of the American Chemical Society, 89(13), 3170–3177.
-
Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.[8]
-
RSC Dalton Trans. (2011). Catalyst design based on agostic interactions: synthesis, characterization, and catalytic activity of bis(pyrazolyl)borate copper complexes. Dalton Transactions.[9]
-
Santos, C. et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands. Dalton Transactions.[9]
Sources
- 1. {Bis[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}{tris[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}cobalt(II): a structure containing a B—H⋯Co agostic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unipr.it [repository.unipr.it]
- 3. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05014B [pubs.rsc.org]
- 4. thekeep.eiu.edu [thekeep.eiu.edu]
- 5. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst design based on agostic interactions: synthesis, characterization, and catalytic activity of bis(pyrazolyl)borate copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Advanced Protocol: Ligand Exchange & Coordination Chemistry of Potassium Bis(1-pyrazolyl)borohydride
Executive Summary & Scientific Rationale
Potassium bis(1-pyrazolyl)borohydride (K[Bp] or K[H₂B(pz)₂]) represents a distinct class of "scorpionate" ligands. Unlike its tridentate congener, tris(1-pyrazolyl)borate (Tp), the bis-derivative [Bp]⁻ acts primarily as a bidentate N,N-donor. However, its reactivity is defined by the two remaining hydrides on the boron center. These hydrides are not spectating bystanders; they frequently engage in agostic B-H···M interactions , effectively acting as a "hemilabile" third anchor point.
This guide details the precision synthesis of K[Bp] and its subsequent use in ligand exchange reactions to generate transition metal complexes. The protocols emphasize the kinetic control required to prevent over-substitution to the thermodynamically favored Tp ligand and the spectroscopic validation of the resulting metal-agostic bonds.
Key Applications
-
Bioinorganic Modeling: Mimicking low-coordinate enzymatic active sites (e.g., hemocyanin).
-
C-H Activation Catalysis: The agostic B-H bond serves as a "place-holder" that dissociates to open coordination sites for substrate binding.
-
OLED Materials: Rigidifying Pt(II) and Ir(III) centers to reduce non-radiative decay.
Safety & Handling Matrix
| Hazard Class | Specific Risk | Mitigation Strategy |
| Pyrophoric/Flammable | Potassium Borohydride ( | Perform all initial melt reactions under a steady stream of Argon. Vent |
| Toxic Solids | Pyrazole and metal salts are toxic if inhaled or absorbed. | Handle in a glovebox or well-ventilated fume hood. Wear nitrile gloves and N95/P100 particulate protection. |
| Thermal Runaway | The melt reaction is exothermic. | Use a sand bath for even heating; do not exceed 180°C to prevent runaway conversion to the tris-substituted product. |
Protocol A: Selective Synthesis of this compound
Objective: Synthesize K[H₂B(pz)₂] while suppressing the formation of the tris-substituted K[HB(pz)₃].
Principle: The reaction of
Materials
-
Potassium Borohydride (
): 5.40 g (100 mmol) -
Pyrazole (
): 15.0 g (220 mmol) — 10% excess to ensure kinetics, but strictly controlled temp. -
Solvent: Anisole (optional high-boiling solvent) or Neat (Melt). Recommendation: Melt method for higher purity.
Step-by-Step Workflow
-
Reactor Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a gas outlet connected to an oil bubbler.
-
Loading: Charge the flask with powdered
and solid pyrazole. -
Inerting: Cycle vacuum/Argon three times to remove oxygen and moisture.
-
Thermal Activation (The Melt):
-
Immerse the flask in a pre-heated sand bath at 90°C . The pyrazole will melt (mp ~70°C), creating a slurry.
-
Slowly ramp temperature to 115–120°C . Crucial: Do NOT exceed 130°C. Above 150°C, the tris-product (Tp) becomes the major species.
-
-
Reaction Monitoring:
-
Hydrogen evolution will be vigorous. Stir for 12–16 hours until gas evolution ceases.
-
Checkpoint: Take a small aliquot for ¹H NMR (
).-
Target: Doublet at ~1:2 integration ratio (B-H protons are often broad/quadrupolar silent, focus on pyrazole CH).
-
Failure Mode: If peaks for Tp (singlet patterns distinct from Bp) appear >5%, stop immediately.
-
-
-
Purification:
-
Cool the melt to room temperature. It will solidify.
-
Add 50 mL Toluene and heat to reflux for 15 mins. K[Bp] is insoluble in hot toluene, while unreacted pyrazole is soluble.
-
Filter the hot suspension under Argon (Schlenk frit).
-
Wash the white solid cake with
mL hot toluene, then mL hexanes.
-
-
Drying: Dry the white powder under high vacuum (10⁻³ mbar) for 4 hours.
-
Yield: Expected 85–90%.
-
Protocol B: Ligand Exchange (Metathesis) with Transition Metals
Objective: Install the [Bp]⁻ ligand onto a Nickel(II) center to demonstrate coordination and agostic interactions.
Reaction:
Note: Depending on stoichiometry, one can isolate the mono-substituted
Materials
-
K[Bp] (from Protocol A): 2.0 equiv.
- : 1.0 equiv.
-
Solvent: Dry THF and Dichloromethane (DCM).
Step-by-Step Workflow
-
Solvation: In a glovebox, dissolve
in dry THF (20 mL) to form a dark solution. -
Ligand Addition: Suspend K[Bp] in THF (10 mL) and add it dropwise to the stirring metal precursor solution at room temperature.
-
Reaction Phase:
-
Stir for 4 hours. The color will shift (typically to green/blue for Ni(II) scorpionates).
-
A fine white precipitate (KCl) will form.
-
-
Filtration: Remove the KCl byproduct via filtration through Celite.
-
Solvent Exchange:
-
Remove THF in vacuo.
-
Redissolve the residue in a minimum amount of DCM.
-
-
Crystallization: Layer the DCM solution with Hexane (1:3 ratio) and store at -20°C overnight.
-
Isolation: Collect the crystals via filtration and dry under vacuum.
Characterization & Validation
The distinction between Bp and Tp, and the confirmation of agostic interactions, relies on specific spectroscopic signatures.
Data Summary Table
| Technique | Parameter | Diagnostic Value for [Bp] Complexes |
| IR Spectroscopy | 2400–2500 cm⁻¹ : Terminal B-H (non-interacting).2000–2200 cm⁻¹ : Agostic B-H···M interaction (weakened bond). | |
| ¹H NMR | Pyrazole Resonances | Typically 3 signals (3-H, 4-H, 5-H). In symmetric |
| ¹H NMR | B-H Proton | Broad signal, often obscured. In agostic systems, may shift upfield (-5 to -15 ppm) but often quadrupolar broadened by ¹¹B. |
| ¹¹B NMR | Chemical Shift | -5 to -10 ppm (triplet, |
| X-Ray | Bond Angles | Boat conformation of the |
Interpretation of Agostic Interactions
In the IR spectrum, the
-
The band splits significantly.
-
A new, broad, low-energy band appears (approx. 2000–2200 cm⁻¹).
-
This confirms the "scorpion" tail (the B-H bond) is stinging the metal.
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the bifurcation between forming the Bis (Bp) and Tris (Tp) ligands, followed by the coordination modes.
Figure 1: Reaction pathway distinguishing the synthesis of Bis- vs. Tris-pyrazolylborates and subsequent coordination geometries.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product is sticky/oily | Incomplete reaction or residual pyrazole. | Recrystallize from hot toluene. Ensure the initial melt was stirred until all gas evolution stopped. |
| IR shows no B-H stretch | Decomposition to borates/boric acid. | Reaction was exposed to moisture. Check inert gas lines and solvent dryness. |
| NMR shows mixed species | Overheating during synthesis. | If Tp > 10%, discard batch. The separation of Bp and Tp is difficult; strict temperature control (<120°C) is more efficient than purification. |
| Low Yield in Exchange | K[Bp] solubility issues. | K[Bp] is sparingly soluble in THF. Use a suspension and allow longer reaction times (overnight), or add a crown ether (18-crown-6) to solubilize the potassium. |
References
-
Trofimenko, S. (1967). "Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177. Link
- Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.
-
Reger, D. L. (1996). "Organometallic chemistry of dihydrobis(pyrazolyl)borate ligands." Coordination Chemistry Reviews, 147, 1-35. Link
-
Desrochers, P. J., et al. (2003). "Metal-Bis[poly(pyrazolyl)borate] Complexes. Electrochemical, Magnetic, and Spectroscopic Properties."[2] Inorganic Chemistry, 42(11), 3616-3622.[3] Link
- Pettinari, C. (2016). "Scorpionates II: Chelating Borate Ligands.
Sources
Advanced Protocol: Bis(pyrazolyl)borate Ligands in Bioinorganic Modeling
Topic: Using bis(pyrazolyl)borates in bioinorganic model chemistry Content Type: Application Notes and Protocols
Abstract
Bis(pyrazolyl)borates (Bp), a subset of the "scorpionate" ligand family, serve as critical bidentate surrogates for histidine-rich active sites in metalloproteins. Unlike their tridentate counterparts (Tp), Bp ligands provide a monoanionic
Part 1: Ligand Design & Selection Strategy
The "Limp" Scorpionate Advantage
While Tris(pyrazolyl)borates (Tp) act as facial blocking ligands ($ \kappa^3 $), Dihydrobis(pyrazolyl)borates (Bp) coordinate in a $ \kappa^2 $ fashion. This structural difference is vital for modeling enzymes where the metal requires open coordination sites for substrate binding (e.g.,
Key Selection Criteria:
-
Electronic Tuning: The pyrazole ring is electron-rich. Substituents at the 3- and 5-positions modulate the donor strength.
-
Electron Withdrawing (e.g.,
): Increases Lewis acidity at the metal center (mimics high-valent intermediates). -
Electron Donating (e.g., Me, t-Bu):[1] Stabilizes lower oxidation states.
-
-
Steric Control: Bulky groups (t-Butyl, Phenyl) at the 3-position prevent the formation of bis-ligand sandwich complexes (
), forcing the formation of mono-ligand species ( ) that resemble enzyme pockets.
Structural Visualization
The following diagram illustrates the synthesis pathway and the coordination difference between Bp and Tp ligands.
Caption: Synthesis pathway showing the critical temperature divergence between Bp (Target) and Tp (Over-reaction).
Part 2: Experimental Protocols
Protocol A: Synthesis of Potassium Bis(pyrazolyl)borate ( )
Scope: Synthesis of the unsubstituted parent ligand. Adaptable for 3,5-dimethyl variants.[2][3]
Expertise Insight: The most common failure mode is "over-cooking" the reaction, leading to the thermodynamic Tp product. Unlike Tp synthesis (which requires high melt temperatures ~200°C), Bp synthesis requires strict stoichiometry and moderate heat.
Materials:
-
Potassium Borohydride (
): 1.0 eq (e.g., 5.4 g, 100 mmol) -
Pyrazole (
): 2.1 eq (e.g., 14.3 g, 210 mmol) — Slight excess ensures consumption of borohydride but limits Tris formation. -
Solvent: Dimethylacetamide (DMAc) or neat melt (if MP of pyrazole allows).
Step-by-Step Methodology:
-
Setup: Assemble a Schlenk flask connected to a gas bubbler (to monitor
evolution). Flush with Argon. -
Mixing: Combine
and Pyrazole. If using substituted pyrazoles with high melting points, add minimal high-boiling solvent (DMAc). -
Reaction (The Critical Step):
-
Heat the mixture slowly to 90–110°C .
-
Observation: Evolution of hydrogen gas will begin.
-
Control: Maintain temperature.[2][4][5][6] Do NOT exceed 120°C. Higher temperatures promote the third substitution to form Tp.
-
Monitor gas evolution. When bubbling ceases (approx. 2-4 hours), the reaction is complete.
-
-
Purification:
-
Self-Validation (Stop/Go):
Protocol B: Metalation to Form Bioinorganic Models
Target: Zinc(II) or Iron(II) models.
Methodology:
-
Solvent Selection: Use anhydrous THF or Methanol (degassed). Acetonitrile is avoided if the metal is labile, as MeCN can displace Bp.
-
Stoichiometry:
-
Dissolve
(1.0 eq) in solvent. -
Add
(1.0 eq for mono-ligand models, 2.0 eq for sandwich complexes) dropwise.
-
-
Reaction: Stir at Room Temperature (RT) for 2–6 hours. Precipitate KCl byproduct.
-
Isolation: Filter through Celite to remove KCl. Evaporate solvent to dryness.[6] Recrystallize from
.
Part 3: Characterization & Validation Strategy
The distinction between Bp and Tp is subtle chemically but distinct spectroscopically. Use the following table to validate your ligand before metalation.
Table 1: Diagnostic Spectroscopic Signatures
| Feature | Borohydride ( | Bis(pyrazolyl)borate (Bp) | Tris(pyrazolyl)borate (Tp) |
| IR: B-H Stretch | Broad, ~2200–2400 cm⁻¹ | Doublet (sym/asym)~2420, 2260 cm⁻¹ | Singlet ~2480 cm⁻¹ |
| 1H NMR (Boron-H) | Quartet (often broad) | Broad hump (1H intensity) | N/A (or very weak if H-B present) |
| Coordination Mode | Labile | Bidentate ($ \kappa^2 $) | Tridentate ($ \kappa^3 $) |
| Charge | -1 | -1 | -1 |
Troubleshooting: The Schlenk Equilibrium
A common issue in bioinorganic modeling with Bp ligands is ligand redistribution (disproportionation) in solution:
Symptoms:
-
Appearance of a singlet B-H stretch in IR (indicating Tp) after metalation.
-
Loss of catalytic activity in model systems.
Prevention:
-
Use bulky substituents (e.g., 3-t-Butyl) to kinetically inhibit the formation of the octahedral
species. -
Avoid high temperatures during metalation.
Part 4: Bioinorganic Application Workflow
Scenario: Modeling the Zinc active site of Carbonic Anhydrase.
-
Ligand Choice: Use Potassium Bis(3,5-dimethylpyrazolyl)borate (
) . The methyl groups provide solubility and moderate steric protection. -
Complexation: React
with in Ethanol. -
Active Species Generation: The resulting
complex mimics the Tris-Histidine-Zinc site. -
Substrate Binding: The nitrate is labile. React with
/ Base to generate the species, which is the nucleophile active in hydration.
Workflow Visualization
Caption: Operational workflow from synthesis to bioinorganic reactivity testing.
References
-
Trofimenko, S. (1967).[5] Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)borates.[8] Journal of the American Chemical Society, 89(13), 3170–3177. Link
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980. Link
-
Parkin, G. (2002). The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands.[9][10] Chemical Communications, (18), 1971-1985. Link
-
Pettinari, C. (2008). Scorpionates II: Chelating Borate Ligands. Imperial College Press. Link
-
Vahrenkamp, H. (2007). Zinc complexes of pyrazolylborate ligands: from structural models to functional models. Dalton Transactions, (42), 4751-4759. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. mdpi.com [mdpi.com]
- 8. New bis-, tris- and tetrakis(pyrazolyl)borate ligands with 3-pyridyl and 4-pyridyl substituents: synthesis and coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solvent selection for potassium bis(1-pyrazolyl)borohydride reactions
Application Note: Precision Solvent Selection for Potassium Bis(1-pyrazolyl)borohydride (KpBp) Reactions
Abstract
This compound (KpBp), a "scorpionate" ligand precursor, presents a unique solubility-stability paradox. Unlike its ubiquitous tris-substituted analog (KTp), KpBp retains two reactive hydrides on the boron center.[1] This feature enables agostic B-H...M interactions but significantly heightens susceptibility to hydrolysis and oxidation.[1] This guide provides a scientifically grounded protocol for solvent selection, balancing the ionic lattice energy of the potassium salt against the fragility of the B-H bonds.
Part 1: The Physicochemical Landscape
To select the correct solvent, one must understand the dual nature of K[H₂B(pz)₂]:
-
The Ionic Challenge: The potassium cation (K⁺) and the [H₂B(pz)₂]⁻ anion form a tight ionic lattice.[1] Non-polar solvents (hexane, toluene) cannot overcome this lattice energy, rendering the salt insoluble.
-
The Hydride Hazard: The two hydrogens attached to the boron are hydridic (
).[1] In protic solvents (water, alcohols) under acidic or catalytic conditions, these hydrides are prone to solvolysis, releasing H₂ gas and decomposing the ligand into pyrazole and borates.
Mechanism of Solvent Interaction
-
Dipolar Aprotic Solvents (DMF, DMSO): Excellent for breaking the K⁺ lattice but difficult to remove and may coordinate competitively to the metal center.
-
Ethereal Solvents (THF, Et₂O): Moderate solubility.[1] Often require phase-transfer catalysts (crown ethers) to solubilize the potassium salt effectively.[1]
-
Protic Solvents (H₂O, MeOH): High solubility but high risk.[1] Only permissible for thermodynamically stable late-transition metal complexes (e.g., Ni(II), Cu(II)) where complexation kinetics outcompete hydrolysis.[1]
Part 2: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility of KpBp | Stability Risk (B-H Bond) | Application Context |
| Polar Aprotic | DMF, DMAc, DMSO | High | Low | Synthesis of ligand; reactions with kinetically inert metals.[1] |
| Ethereal | THF, DME, Dioxane | Moderate | Very Low | Preferred for organometallics and early transition metals. |
| Protic | Water, Methanol, Ethanol | High | High (pH dependent) | Synthesis of air-stable coordination polymers (Co, Ni, Cu).[1] |
| Hydrocarbon | Toluene, Hexane | Insoluble | Low | Used as anti-solvents for precipitation or in biphasic systems. |
| Chlorinated | DCM, Chloroform | Insoluble | Low | generally avoided for the salt; good for the final neutral complex. |
Part 3: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the reaction medium based on metal center sensitivity.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of K[H₂B(pz)₂] (The Melt Method)
Based on the foundational work of Trofimenko [1], optimized for bis-substitution specificity.[1]
Rationale: Solvent-free synthesis ("melt") allows for higher temperatures required to overcome the activation energy of pyrazole substitution without the interference of solvent coordination.[1]
-
Reagents:
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a mineral oil bubbler (to monitor H₂ evolution).
-
Flush with Argon/Nitrogen.[1]
-
-
Procedure:
-
Mix KBH₄ and Pyrazole solids intimately.[1]
-
Heat the mixture to 90°C . The pyrazole will melt, creating a slurry.
-
Gradually increase temperature to 110–120°C . Critical Control Point: Do not exceed 150°C, or the tris(pyrazolyl)borate (Tp) will form.[1]
-
Monitor H₂ evolution.[1][2] For the bis product, evolution should cease after ~2 equivalents of H₂ are released (approx 2-4 hours).[1]
-
Cool to 60°C and add Toluene (Anti-solvent).[1] The excess pyrazole remains in toluene, while K[H₂B(pz)₂] precipitates.[1]
-
Filter the white solid, wash with hot toluene, and dry under vacuum.
-
-
Validation:
Protocol B: Complexation in Anhydrous Media (Sensitive Targets)
For Ti, Zr, or Organometallic precursors.
-
Solvent Prep: Dry THF over Na/Benzophenone; distill under Argon.
-
Dissolution: Suspend K[H₂B(pz)₂] (1.0 mmol) in THF (10 mL).
-
Troubleshooting: If the suspension is too cloudy, add 18-Crown-6 (1.0 mmol) .[1] This sequesters K⁺ and pulls the [H₂B(pz)₂]⁻ anion into the organic phase, creating a clear solution.
-
-
Reaction: Add the metal halide (e.g., TiCl₄(THF)₂) dropwise at -78°C.
-
Workup:
Part 5: Mechanistic Diagnostics (QC)
The success of the solvent choice is best validated via Infrared Spectroscopy (IR) and NMR.
Figure 2: Diagnostic logic for validating ligand integrity post-reaction.
Interpretation:
-
Free Ligand: The B-H bonds are free.
-
Agostic Interaction: In many Bp complexes, one B-H bond donates electron density to the metal (3-center-2-electron bond), shifting the IR stretch to lower frequencies (agostic shift).[1]
References
-
Trofimenko, S. (1967).[1][3] Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)-borates.[1][3][4] Journal of the American Chemical Society, 89(13), 3170–3177. Link[1]
-
Trofimenko, S. (1993).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.[1] Link
-
Santos, I. C., et al. (2005).[1] Potassium dihydrobis(1-pyrazolyl)borate.[1][5] Acta Crystallographica Section E, 61(4).[1] Link
-
Pettinari, C. (2008).[1] Scorpionates II: Chelating Borate Ligands. Imperial College Press.[1] Link
Sources
Application Notes and Protocols for C-H Activation Studies Using Scorpionate-Supported Catalysts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Scorpionate Ligands in C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds, once considered the "holy grail" of organic synthesis, is rapidly maturing into a powerful tool for the efficient construction of complex molecules. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.[1] At the heart of many successful C-H activation strategies lies the catalyst, and in this context, metal complexes supported by scorpionate ligands have emerged as a particularly versatile and effective class of catalysts.[2][3][4]
Scorpionate ligands, first introduced by Swiatoslaw Trofimenko, are tridentate ligands that bind to a metal center in a facial manner, reminiscent of a scorpion grasping its prey.[5] This unique coordination geometry provides a stable and predictable environment around the metal, allowing for fine-tuning of its electronic and steric properties.[4] The most common scorpionates are based on poly(pyrazolyl)borate (Tp) or poly(pyrazolyl)methane (Tpm) scaffolds. Their role as "spectator ligands" is crucial; they create a stable coordination sphere that allows the catalytic cycle to proceed at the remaining open coordination sites on the metal center.[5] This guide provides detailed protocols for the synthesis of a key scorpionate-supported catalyst and its application in the catalytic C-H activation of alkanes.
I. Synthesis of Scorpionate Ligands and Catalysts
The versatility of scorpionate-supported catalysts stems from the modular nature of the ligands. By modifying the pyrazole rings or the bridging atom (boron or carbon), a wide array of ligands with tailored steric and electronic properties can be synthesized.
Protocol 1: Synthesis of Tris(pyrazol-1-yl)methane (Tpm)
Tris(pyrazol-1-yl)methane is a foundational neutral scorpionate ligand. Its synthesis is typically achieved through the reaction of a pyrazolate salt with chloroform.[6]
Materials:
-
Pyrazole
-
Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyrazole (3 equivalents) and potassium hydroxide (3 equivalents) in toluene.
-
Heat the mixture to reflux with vigorous stirring to form the potassium pyrazolate salt. Water will be removed azeotropically.
-
Once the formation of the salt is complete (as indicated by the cessation of water collection), cool the mixture to room temperature.
-
Slowly add chloroform (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the potassium chloride byproduct.
-
Wash the filtrate with deionized water in a separatory funnel to remove any remaining salts and unreacted pyrazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is tris(pyrazol-1-yl)methane, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Dichloro[tris(pyrazol-1-yl)methane]iron(II) - [FeCl₂{HC(pz)₃}]
This iron(II) complex is a highly effective catalyst for various C-H activation reactions, particularly the oxidation of alkanes.[7][8][9][10]
Materials:
-
Tris(pyrazol-1-yl)methane (Tpm)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Schlenk flask and line
-
Magnetic stirrer
-
Cannula or syringe for transferring anhydrous solvents
Procedure (under inert atmosphere):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous iron(II) chloride (1 equivalent).
-
Add anhydrous dichloromethane via cannula or syringe to dissolve the FeCl₂.
-
In a separate Schlenk flask, dissolve tris(pyrazol-1-yl)methane (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the Tpm solution to the stirred FeCl₂ solution at room temperature.
-
A precipitate will form upon mixing. Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the solid with a small amount of cold, anhydrous dichloromethane to remove any unreacted starting materials.
-
Dry the product, dichloro[tris(pyrazol-1-yl)methane]iron(II), under vacuum.
Characterization: The synthesized ligand and metal complex should be characterized to confirm their identity and purity. Standard techniques include:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the tris(pyrazolyl)methane ligand.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligand and complex.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
-
X-ray Crystallography: To definitively determine the solid-state structure of the metal complex.
II. Application in Catalytic C-H Activation: Oxidation of Cyclohexane
The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a benchmark reaction for testing the efficacy of C-H activation catalysts. The following protocol details a typical procedure using the synthesized [FeCl₂{HC(pz)₃}] catalyst.
Protocol 3: Catalytic Oxidation of Cyclohexane
This protocol describes the oxidation of cyclohexane using tert-butyl hydroperoxide (TBHP) as the oxidant, catalyzed by [FeCl₂{HC(pz)₃}].[7][11]
Materials:
-
[FeCl₂{HC(pz)₃}] catalyst
-
Cyclohexane
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)
-
Acetonitrile (CH₃CN, solvent)
-
Internal standard for GC analysis (e.g., dodecane or chlorobenzene)[12][13][14]
-
Reaction vial (e.g., microwave tube or sealed pressure vessel)
-
Magnetic stirrer with heating
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., CP-Wax or DB-5MS)[2][12][13]
Experimental Workflow Diagram:
Caption: Experimental workflow for the catalytic oxidation of cyclohexane.
Procedure:
-
To a reaction vial, add the [FeCl₂{HC(pz)₃}] catalyst (e.g., 1-5 mol%).
-
Add acetonitrile as the solvent (e.g., 5 mL).
-
Add cyclohexane (the substrate).
-
Initiate the reaction by adding the tert-butyl hydroperoxide (TBHP) solution (e.g., 2-4 equivalents relative to the substrate).
-
Seal the vial and place it in a heating block or microwave reactor with magnetic stirring.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) for a specified time (e.g., 1-6 hours).[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Prepare a sample for GC analysis by taking an aliquot of the reaction mixture and adding a known amount of an internal standard.
-
Inject the sample into the GC to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.
Data Analysis: The conversion and product yields are calculated based on the peak areas from the GC chromatogram relative to the internal standard.
Table 1: Representative Data for Cyclohexane Oxidation
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temp (°C) | Time (h) | Conversion (%) | Yield Cyclohexanol (%) | Yield Cyclohexanone (%) | Selectivity (A/K) |
| 1 | [FeCl₂{HC(pz)₃}] (1) | TBHP (2) | 50 | 2 | 15 | 10 | 4 | 2.5 |
| 2 | [FeCl₂{HC(pz)₃}] (1) | TBHP (4) | 50 | 2 | 25 | 16 | 8 | 2.0 |
| 3 | [FeCl₂{HC(pz)₃}] (1) | TBHP (2) | 70 | 2 | 28 | 18 | 9 | 2.0 |
| 4 | [FeCl₂{HC(pz)₃}] (1) | H₂O₂ (4) | 60 | 4 | 20 | 12 | 7 | 1.7 |
Note: The data in this table is illustrative and intended to show representative trends. Actual results will vary depending on the specific reaction conditions.
III. Mechanistic Considerations
The mechanism of C-H activation by scorpionate-supported catalysts can be complex and is often dependent on the metal, the substrate, and the oxidant.
Proposed Catalytic Cycle:
Caption: Simplified catalytic cycle for alkane hydroxylation.
For iron-catalyzed oxidations, a high-valent iron-oxo species, often proposed as [LFe(IV)=O], is a key intermediate.[15][16] This species is generated by the reaction of the Fe(II) precursor with the oxidant. The iron-oxo intermediate then abstracts a hydrogen atom from the alkane (R-H) to form a substrate radical (R•) and a hydroxyl-iron(III) species ([LFe(III)-OH]). Subsequent radical rebound leads to the formation of the alcohol product (R-OH) and regenerates the Fe(II) catalyst.
IV. Troubleshooting and Key Considerations
-
Anhydrous Conditions: The synthesis of the iron(II) catalyst requires strictly anhydrous and inert conditions, as Fe(II) is susceptible to oxidation.
-
Oxidant Choice: The choice of oxidant (e.g., TBHP, H₂O₂) can significantly impact the reaction rate and selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and stability.
-
Product Analysis: For accurate quantification by GC, it is important to use an internal standard and to account for any byproducts. In some cases, derivatization of products may be necessary for analysis.[5]
-
Catalyst Deactivation: The catalyst may deactivate over time through various pathways, including ligand degradation or the formation of inactive metal species.
V. Conclusion
Scorpionate-supported catalysts offer a powerful and tunable platform for C-H activation reactions. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis and application of these versatile catalysts. By understanding the underlying principles of ligand design, catalyst synthesis, and reaction mechanisms, scientists can further develop and optimize these systems for a wide range of applications in organic synthesis and drug development.
References
-
Lama, P., & Garcı́a-Garrido, S. E. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 456. [Link]
-
Flores, J. C., et al. (2004). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2004(16), 3287-3296. [Link]
-
Dowling, C. M., Parkin, G., & Pollock, R. L. (2012). Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex. Dalton Transactions, 41(4), 1195-1202. [Link]
-
Knotter, D. M., et al. (1989). Gas Chromatographic Analysis of Cyclohexane Oxidation Products. Journal of Chromatographic Science, 27(11), 633-638. [Link]
-
Maksimov, A. L., et al. (2015). Cyclohexane selective oxidation over metal-organic frameworks of MIL-101 family. RSC Advances, 5(10), 7352-7359. [Link]
-
D'Alessandro, N., et al. (2020). Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. eGrove. [Link]
-
Dias, H. V. R., & Polach, S. A. (1998). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 17(20), 4363-4369. [Link]
-
Schrems, M. G., et al. (2018). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. ChemCatChem, 10(19), 4308-4312. [Link]
-
Carrettin, S., et al. (2012). Cyclohexane oxidation using Au/MgO: an investigation of the reaction mechanism. Catalysis Science & Technology, 2(12), 2468-2475. [Link]
-
Martins, L. M. D. R. S., et al. (2017). Catalytic Performance of Fe(II)-Scorpionate Complexes towards Cyclohexane Oxidation in Organic, Ionic Liquid and/or Supercritical CO2 Media: A Comparative Study. Catalysts, 7(8), 233. [Link]
-
Ohtsu, H., & Itoh, S. (2017). Immobilization of a Boron Center-Functionalized Scorpionate Ligand on Mesoporous Silica Supports for Heterogeneous Tp-Based Catalysts. ACS Omega, 2(3), 1143-1151. [Link]
-
Al-Nayili, A., et al. (2013). Liquid phase oxidation of cyclohexane using bimetallic Au–Pd/MgO catalysts. Catalysis Science & Technology, 3(2), 417-424. [Link]
-
Kirillova, M. V., et al. (2018). New Trendy Magnetic C-Scorpionate Iron Catalyst and Its Performance towards Cyclohexane Oxidation. Catalysts, 8(2), 75. [Link]
-
Ribeiro, A. P. C., et al. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Catalysts, 10(12), 1461. [Link]
-
Correia, L. M. M., et al. (2023). Structure of the C-scorpionate iron(II) complex [FeCl2{κ³-HC(pz)3}] immobilized on magnetic core-shell Fe3O4/TiO2 particles. ResearchGate. [Link]
-
Carreira, R., et al. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications. [Link]
-
Hancock, J. R., et al. (2021). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. RSC Advances, 11(2), 1082-1085. [Link]
-
Ribeiro, A. P. C., et al. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. ResearchGate. [Link]
-
Morelli, M., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?. Preprints.org. [Link]
-
de Souza, B., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(10), 2053-2083. [Link]
-
Sastri, C. V., et al. (2011). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. Dalton Transactions, 40(1), 92-106. [Link]
-
Isomet Corporation. (1962). PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. DTIC. [Link]
-
Bellefon, C., et al. (2006). The coordination chemistry of FeCl3 and FeCl2 to bisamine: access to a diiron(III) compound with an unusual pentagonal-bipyramidal/square-pyramidal environment. Chemistry, 12(25), 6660-8. [Link]
-
Quora. (2019). How to prepare 1M of iron 2 chloride. [Link]
-
Instructables. (2021). How to Make Anhydrous Ferrous Chloride. [Link]
Sources
- 1. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexane oxidation using Au/MgO: an investigation of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C2CP43363J [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. CA2139648A1 - Process for the preparation of ferric chloride - Google Patents [patents.google.com]
Application Note: Strategic Functionalization of Pyrazolyl Rings in Borohydride Ligands
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the strategic functionalization of the pyrazolyl ring in hydrotris(pyrazolyl)borate (Tp) ligands, moving beyond standard protocols to advanced, regioselective methodologies.[1]
Abstract
The hydrotris(pyrazolyl)borate (Tp) ligand class, known as "scorpionates," offers a tunable platform for controlling the steric and electronic environment of metal centers.[2][3][4] While the parent Tp ligand is ubiquitous, its functionalized derivatives allow for precise modulation of catalytic activity and bio-mimetic fidelity. This guide provides protocols for functionalizing the pyrazolyl ring at the 3, 4, and 5-positions, addressing the critical challenge of regioselectivity during the B-N bond formation.
Strategic Ligand Design
Before synthesis, the target ligand must be designed based on the desired metal interaction. The pyrazole ring offers three vectors for modification:
| Position | Primary Effect | Design Strategy |
| Steric Enforcer | Controls the "pocket" size around the metal. Bulky groups (t-Bu, Ph, Ad) create a protective cage, enforcing tetrahedral geometries and preventing dimerization. | |
| Electronic Tuner | Remote from the metal but electronically coupled. Electron-withdrawing groups (CN, | |
| Stability/Packing | Proximal to the boron atom. Large groups here clash with the B-H unit ("borotropic shift"). usually kept as H or Me to ensure stability. |
Visualization of Steric Impact
The following diagram illustrates the spatial arrangement and the "Scorpionate" binding mode, highlighting the clash zones.
Figure 1: Structural logic of the Tp ligand.[5] Note that R3 dictates the steric environment at the metal, while R5 interacts with the Boron center.
Experimental Protocols
Protocol A: The Classical Melt Method (Trofimenko)
Best for: Thermally stable pyrazoles (e.g.,
Materials:
-
Potassium Borohydride (
)[5][6][7] -
Substituted Pyrazole (
) (4.0 equivalents) -
Equipment: Schlenk flask, oil bath capable of 250°C.
Step-by-Step:
-
Mixing: In a Schlenk flask, intimately mix finely ground
(10 mmol) and the substituted pyrazole (40 mmol). -
Heating: Place the flask under a slow stream of Argon. Immerse in an oil bath preheated to the melting point of the pyrazole.
-
Reaction: Slowly ramp temperature to 220–250°C.
-
Observation: Evolution of
gas indicates reaction progress. -
Critical Check: Monitor gas evolution.[8] The reaction proceeds stepwise:
. Stopping too early yields the dihydrobis(pyrazolyl)borate (Bp).
-
-
Completion: Once gas evolution ceases (approx. 2-4 hours), cool the melt to ~100°C.
-
Workup: Add Toluene (50 mL) to the hot melt to dissolve unreacted pyrazole. Filter the hot suspension. The product (KTp) is often insoluble in hot toluene and remains on the frit.
-
Purification: Wash the solid with hot toluene, then extract into acetonitrile or THF.
Protocol B: Mild Solution Route (Regioselective)
Best for: Bulky 3-substituted pyrazoles (
Materials:
-
Solvent: Anisole (bp 154°C) or Diglyme (bp 162°C).
Step-by-Step:
-
Setup: Combine
(10 mmol) and Pyrazole (35 mmol) in Anisole (30 mL). -
Reflux: Heat to reflux (154°C) under
. -
Regiocontrol: For 3-substituted pyrazoles (e.g., 3-tBu-pz), the isomer where boron binds to the less hindered nitrogen (N1) is thermodynamically favored. However, at lower temperatures, kinetic mixtures may form.
-
Note: The bulky R group stays at position 3 (distal from Boron) to minimize steric clash with the B-H bond.
-
-
Monitoring: Track by
NMR. The signal typically appears as a doublet around -5 to -10 ppm. -
Workup: Cool to room temperature. Precipitate the ligand by adding excess Hexanes. Filter and wash.[7]
Protocol C: The Thallium Transmetallation (Purification)
Context: Alkali metal salts (Na/K) of functionalized Tp ligands are often hygroscopic or oily. Converting to the Thallium(I) derivative yields air-stable, crystalline solids that are easily purified and excellent transfer reagents.
Step-by-Step:
-
Dissolve the crude alkali salt (
) in THF/Water (1:1). -
Add an aqueous solution of
or (Caution: Highly Toxic). -
A precipitate forms immediately (
). -
Filter, wash with water and methanol, and dry.
-
Usage:
. The insoluble TlCl drives the reaction.
Characterization & Validation
Trustworthiness in synthesis requires rigorous validation.
NMR Spectroscopy Signature
-
NMR: Look for the symmetric
pattern.-
Diagnostic: The B-H proton is often broad and quadrupole-broadened (4-5 ppm), sometimes invisible.
-
Regiochemistry: For
, expect one set of pyrazole signals. If multiple sets exist, you have a mixture of isomers (e.g., 3-R vs 5-R attachment).
-
-
NMR:
-
Bp (
): Triplet (coupling to 2 H). -
Tp (
): Doublet ( ). -
Chemical Shift: Typically -5 to -10 ppm relative to
.
-
Infrared Spectroscopy (IR)
-
B-H Stretch: A sharp, diagnostic band at 2400–2550 cm⁻¹ .
-
Validation: Absence of this band suggests decomposition to a borate
or formation of .
Troubleshooting Table
| Issue | Cause | Solution |
| Mixture of Isomers | Pyrazole tautomerization rates are competitive with B-N bond formation. | Use bulkier R groups (t-Bu) to force thermodynamic selectivity. Increase reaction temperature. |
| Low Yield | Incomplete substitution (stopped at Bp stage). | Increase temperature or reaction time. Ensure efficient |
| Decomposition | B-N bond hydrolysis. | Avoid acidic media. Store ligands as Tl salts.[6] |
References
-
Trofimenko, S. "Boron-pyrazole chemistry.[4] II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177. Link
-
Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands."[13] Imperial College Press, 1999.
-
Lobkovsky, E., et al. "Mild and Highly Regioselective Synthesis of Polysubstituted Tris(pyrazolyl)borate Ligands." The Journal of Organic Chemistry, 2023. Link
-
Parkin, G. "The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands." Chemical Communications, 2000. Link
-
Dias, H. V. R., et al. "Fluorinated Scorpionates: Ligand Design for Silver(I) and Copper(I) Ethylene Complexes." Dalton Transactions, 2025.[14] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?[v1] | Preprints.org [preprints.org]
- 4. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05014B [pubs.rsc.org]
- 5. Trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. repository.unipr.it [repository.unipr.it]
- 13. C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES [pubsapp.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Potassium Bis(1-pyrazolyl)borohydride Synthesis
Topic: Improving yield of potassium bis(1-pyrazolyl)borohydride synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Ligand Synthesis Support Hub.
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to troubleshoot, optimize, and standardize the synthesis of this compound (
Unlike the more thermodynamically stable Tris(pyrazolyl)borate (
Part 1: The Core Directive (The "Gold Standard" Protocol)
Many standard protocols fail because they treat this synthesis as a simple reflux. It is not; it is a controlled dehydrogenative substitution . To maximize yield and minimize
Optimized Toluene Reflux Protocol
-
Target: this compound (CAS: 18583-59-0)[1]
-
Reaction:
Step-by-Step Methodology:
-
Reagent Prep:
-
Potassium Borohydride (
): Must be finely ground. Commercial pellets often have a passivated surface layer. Grind under or Ar. -
Pyrazole (
): Use sublimed grade.[2] Water content >0.5% kills the hydride activity. -
Solvent: Toluene (Anhydrous). High boiling point (
) provides the activation energy for the second substitution but is low enough to kinetically hinder the third substitution (which typically requires ).
-
-
Stoichiometry Setup:
-
Charge a Schlenk flask with 1.0 eq of
and 2.2 eq of Pyrazole. -
Note: A slight excess (10%) of Pyrazole drives the kinetics of the second substitution without aggressively pushing the third.
-
-
The Reaction (The "H2 Watch"):
-
Add Toluene (approx. 5 mL per gram of
). -
Heat to reflux (
) with vigorous stirring. -
Critical Control Point: Connect the outlet to a bubbler. You must monitor
evolution. -
Phase 1: Rapid bubbling (Formation of Mono-substituted species).
-
Phase 2: Steady bubbling (Formation of Bis-substituted species).
-
Phase 3: Bubbling slows significantly. STOP HEATING NOW.
-
Duration: Typically 4–6 hours. If you heat overnight, you will form
.
-
-
Purification:
Part 2: Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q1: My product 1H NMR shows a complex multiplet pattern instead of the expected doublets. What happened?
Diagnosis: You likely have a mixture of Bis (
-
Immediate Fix: Recrystallization.[2]
is more soluble in THF/alcohol mixtures than . However, separation is difficult. -
Process Prevention: Switch from a neat melt to the Toluene protocol. If already using Toluene, reduce reaction time by 2 hours. Monitor
volume using a gas burette; stop exactly at 2.0 equivalents of gas.
Q2: The reaction mixture solidified and stirring stopped. Is the batch ruined?
Diagnosis: "Caking" of the borohydride.
Root Cause: Insufficient solvent volume or inefficient stirring. As the Pyrazole (which melts at
-
Add more anhydrous Toluene.
-
Use an overhead mechanical stirrer instead of a magnetic bar for scales >10g. Magnetic bars often decouple once the precipitating product thickens the slurry.
Q3: I have low yield, and unreacted
-
Pre-treatment: Grind
in a mortar and pestle inside a glovebox. -
Catalysis: Adding a catalytic amount (1-2 mol%) of
or using a "seed" of previously made ligand can accelerate the initiation.
Category B: Stability & Handling
Q4: Can I store the ligand on the bench?
Answer: No.
Reasoning: While less sensitive than the free borohydride, the B-H bonds in
Q5: How do I distinguish Bis (
-
Bis (
): Shows two B-H stretching bands (symmetric and asymmetric) in the region. -
Tris (
): Shows only one B-H stretching band (approx ). -
Reference: Trofimenko’s original characterization established these vibrational signatures as diagnostic [1].
Part 3: Data & Visualization
Table 1: Temperature vs. Product Selectivity
Selectivity data based on reaction kinetics in aromatic solvents.
| Temperature ( | Reaction Medium | Primary Product | Est. Time to Completion | Risk Factor |
| 80–90 | Benzene Reflux | Mono-substituted | 12+ hours | Incomplete Reaction |
| 110 | Toluene Reflux | Bis ( | 4–6 hours | Optimal |
| 140 | Xylene Reflux | Mix ( | 2–4 hours | High Separation Cost |
| 180+ | Neat Melt | Tris ( | 1–2 hours | Runaway to Tetrakis |
Figure 1: Reaction Logic Pathway
Visualizing the critical decision nodes in the synthesis workflow.
References
-
Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)-borates.[3][4] Journal of the American Chemical Society, 89(13), 3170–3177.
-
Thomas, J. R., Mifsud, J. T., & Sulway, S. A. (2024).[2] Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Dalton Transactions.
-
Lobbia, G. G., et al. (2006). A Preparation of Potassium Tris(1,2,4-Triazol-1-yl)hydroborate. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
-
Alarabi, H. I., & Alqamoudy, H. A. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*).[5] University Bulletin - ISSUE No.16.
Sources
- 1. This compound | CAS 18583-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support: Solubilizing Potassium Bis(1-pyrazolyl)borohydride in THF
Case ID: K-BPZ-THF-001
Reagent: Potassium bis(1-pyrazolyl)borohydride (
The Solubility Paradox: Root Cause Analysis
You are likely encountering a common frustration in scorpionate chemistry: This compound (KpBp) is kinetically stubborn and thermodynamically sparingly soluble in pure THF.
While often listed as "soluble in polar aprotic solvents," the reality is nuanced. The lattice energy of the potassium salt is significantly higher than that of its lithium or thallium counterparts. THF, being a monodentate ether, lacks the chelation power to effectively break the potassium lattice at room temperature without assistance.
The "Impurity Trap"
If your material is completely insoluble (cloudy white suspension that never clears), the issue is likely purity , not just solvation.
-
The Contaminant: Unreacted Potassium Borohydride (
). -
The Reason: The synthesis of KpBp involves reacting
with pyrazole. is effectively insoluble in THF. If your synthesis conversion was incomplete, the "insolubility" you see is actually residual starting material.
Troubleshooting Workflow (Decision Tree)
Before altering your reaction conditions, follow this diagnostic flow to determine if the issue is physical (solvation) or chemical (composition).
Figure 1: Diagnostic workflow for differentiating between impurity-based insolubility and lattice-energy limitations.
Solubilization Protocols
If your IR confirms the material is pure (distinct B-H stretch for
Method A: The Crown Ether Additive (Recommended)
This is the "silver bullet" for potassium salts in THF. Potassium (
Mechanism: The crown ether encapsulates the
Protocol:
-
Calculate the molar amount of
. -
Add 1.05 equivalents of 18-Crown-6 to the reaction flask.
-
Add dry THF.
-
Sonicate for 5–10 minutes.
-
Result: The cloudy suspension should turn into a clear solution.
Warning: The resulting "naked" anion is significantly more basic and nucleophilic. Ensure your electrophile is stable to these enhanced conditions.
Method B: Solvent Switching (Chelation Effect)
If you cannot use crown ethers (e.g., difficult purification later), switch the solvent from THF to 1,2-Dimethoxyethane (DME) .
Why? DME is a bidentate ether. It acts like a "partial crown ether," chelating the potassium cation much more effectively than monodentate THF.
-
Solubility in THF: < 0.1 M (estimated for pure salt)
-
Solubility in DME: > 0.5 M
Method C: Cation Exchange (Metathesis)
If the reaction strictly requires THF and no additives, you must replace Potassium with Lithium. Lithium salts of polypyrazolylborates are highly soluble in THF.
Protocol:
-
Dissolve
in a minimum amount of DMF (where it is soluble). -
Add 1.1 equivalents of LiCl (anhydrous).
-
Stir for 1 hour; KCl will precipitate (driven by lattice energy of KCl).
-
Filter off the KCl.
-
Remove DMF under high vacuum (or precipitate product with diethyl ether).
-
Result: The isolated
will dissolve instantly in THF.
Characterization Data & Purity Checks
Use this table to verify your material before troubleshooting solubility. The most common reason for failure is that the user actually possesses a mixture of
| Compound | IR B-H Stretch ( | THF Solubility | Notes |
| 2200–2300 cm⁻¹ (Broad/Multiple) | Insoluble | Common impurity. Causes white cloudiness. | |
| ~2430 cm⁻¹ (Doublet possible) | Sparingly Soluble | Requires heating or crown ether to fully dissolve. | |
| ~2480 cm⁻¹ (Singlet) | Moderate | Often forms if reaction runs too hot (>200°C). |
The "Bis" Instability Warning
This compound is chemically less stable than the Tris analogue. In solution, especially when heated, it can undergo disproportionation :
If you heat your THF mixture to force solubility, you may inadvertently convert your "Bis" ligand into "Tris" (soluble) and
References
-
Trofimenko, S. (1967).[1] Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)-borates.[1][2][3] Journal of the American Chemical Society, 89(13), 3170–3177.[1]
-
Trofimenko, S. (1999).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. (Definitive text on solubility and synthesis parameters).
-
Thermo Scientific Chemicals. (n.d.). Potassium tris(1-pyrazolyl)borohydride Safety Data & Solubility Profiles. Fisher Scientific.[4] (Provides comparative solubility baselines for K-salts in THF vs. DMF).
-
Santa Cruz Biotechnology. (n.d.).[5] this compound Product Data. SCBT. (Confirms molecular weight and CAS 18583-59-0 for verification).
Sources
- 1. Potassium trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. Potassium tris(1-pyrazolyl)borohydride, 93% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. This compound | CAS 18583-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Preventing hydrolysis of borohydride ligands in solution
Executive Summary: The "Proton Enemy"
Borohydride (
The Golden Rule: To prevent hydrolysis, you must either remove all protons (anhydrous/aprotic conditions) or neutralize them aggressively (high pH conditions).
The Degradation Mechanism
Understanding the enemy is the first step to containment. The hydrolysis follows the Kreevoy Mechanism, where the rate-determining step is the initial protonation of the borohydride anion.
Experimental Protocols: Stabilization Strategies
Scenario A: Aqueous or Protic Media (The "pH Shield")
Application: Reduction reactions, nanoparticle synthesis, hydrogen storage. Strategy: Saturation with base to shift equilibrium.
In aqueous solutions, the half-life (
Quantitative Stability Data
| pH Level | Approximate Half-Life ( | Status |
| 7.0 | < 10 seconds | CRITICAL FAILURE |
| 9.0 | ~ 10 minutes | Unstable |
| 12.0 | ~ 12 hours | Short-term Use |
| > 14.0 | > 6 months | STABLE |
Protocol: Preparation of Stabilized Stock Solution
-
Pre-Dissolution: Prepare a 1.0 M to 5.0 M NaOH (or KOH) solution. Do not use pure water.[1][2]
-
Chilling: Cool the caustic solution to 0–4°C (ice bath). Hydrolysis is temperature-dependent; keeping it cold slows the initial protonation.
-
Addition: Add the solid borohydride (e.g., NaBH4) slowly to the chilled base.
-
Verification: Check for bubbling. Zero bubbling indicates successful stabilization.
Scenario B: Organometallic Synthesis (The "Moisture Shield")
Application: Metal-borohydride complexes (e.g.,
Metal-borohydride bonds are often more labile than ionic alkali borohydrides. Even trace moisture (ppm levels) in organic solvents can sever the M-H-B bridge.
Solvent Compatibility Guide
| Solvent | Compatibility | Pre-treatment Required |
| Water | NO | Unless pH > 14 (see above). |
| Methanol/Ethanol | Poor | Reacts slowly (solvolysis). Use Isopropanol or t-Butanol if necessary. |
| THF | Good | Must be distilled over Na/Benzophenone or dried via alumina columns. |
| Diglyme | Excellent | High boiling point, chelates cations. Must be peroxide-free and dry. |
| DMF | Caution | Decomposes borohydride upon heating; use only if dry and at RT. |
Protocol: Anhydrous Handling
-
Drying: All solvents must be dried over 3Å or 4Å molecular sieves (activated at 200°C under vacuum) for at least 24 hours.
-
Atmosphere: All manipulations must occur under
or (Schlenk line or Glovebox). -
Glassware: Oven-dried (120°C) overnight. Surface-adsorbed water on glass is enough to degrade dilute borohydride solutions.
Troubleshooting & FAQs
Q1: My borohydride solution is bubbling vigorously. Is this normal?
A: No. Bubbling indicates active hydrolysis (
-
Cause: The pH is too low (acidic/neutral) or the solvent is "wet."
-
Immediate Fix (Aqueous): Add concentrated NaOH immediately until bubbling stops.
-
Immediate Fix (Organic): The sample is likely compromised. Discard safely. For the next attempt, double-check solvent drying (Karl Fischer titration recommended).
Q2: I am using MeOH as a solvent for reduction, but the yield is inconsistent.
A: Methanol reacts with borohydride to form methoxyborates (
-
Solution: Switch to Ethanol or Isopropanol (slower solvolysis).
-
Alternative: Perform the reaction at -78°C or 0°C to kinetically favor the reduction of your substrate over the solvent reaction.
Q3: My metal-borohydride complex turned from white to grey/black.
A: This suggests metal reduction (formation of metal nanoparticles) caused by ligand decomposition.
-
Diagnostic: Did you use a syringe with a steel needle? Some high-valent metal borohydrides react with steel. Use Teflon cannulas.
-
Diagnostic: Check your inert gas source.[3][4] Oxygen ingress often leads to oxidative cleavage of the borohydride ligand.
Q4: Can I heat my borohydride reaction?
A: Only in high-pH aqueous solutions or strictly anhydrous high-boiling ethers (like Diglyme).
-
Warning: In DMF or unstabilized alcohols, heating accelerates the "runaway" decomposition. Never heat a closed system containing borohydride without a pressure relief valve (bubbler), as
buildup can cause explosions.
Decision Logic: Workflow Visualization
References
-
Schlesinger, H. I., et al. (1953). "Sodium Borohydride, Its Hydrolysis and its Use as a Reducing Agent and in the Generation of Hydrogen." Journal of the American Chemical Society.
-
Kreevoy, M. M., & Jacobson, R. W. (1979). "The Rate of Decomposition of NaBH4 in Basic Aqueous Solutions."[5] Ventron Alembic.[5]
-
Davis, R. E., et al. (1962). "Boron Hydrides. IV. The Hydrolysis of Sodium Borohydride in Aqueous Solution." Journal of the American Chemical Society.
-
Guella, G., et al. (2006). "New Insights on the Mechanism of Palladium-Catalyzed Hydrolysis of Sodium Borohydride from 11B NMR Measurements." The Journal of Physical Chemistry B.
-
Dow Chemical Company. "Sodium Borohydride Digest: Versatile Reducing Agent." Technical Data Sheet.
Sources
Technical Support Center: Purification of Crude Potassium Bis(1-pyrazolyl)borohydride
Topic: Purification & Troubleshooting for Potassium Dihydrobis(1-pyrazolyl)borate (
Executive Summary & Core Mechanism
Potassium bis(1-pyrazolyl)borohydride (often abbreviated as K[Bp] or K[H2B(pz)2] ) is the "missing link" in scorpionate ligand synthesis—a kinetic intermediate often overrun by the thermodynamically stable tris-substituted form (
Successful isolation relies on exploiting the solubility differential between the ionic borate salt and the organic pyrazole starting material, alongside strict thermal gating to prevent over-substitution.
The "Thermal Gate" Mechanism
The reaction of
-
< 90°C: No reaction or slow monosubstitution.
-
90°C – 110°C: Formation of Bis-form (
) . Target Zone. -
> 180°C: Rapid conversion to Tris-form (
) . Danger Zone.
Diagnostic Troubleshooting (Q&A)
Use this section to identify the root cause of your impurity profile.
Q1: My crude product is a sticky, hygroscopic oil or gum rather than a white powder. What went wrong?
Diagnosis: Excess Unreacted Pyrazole. The reaction is typically run in molten pyrazole. If the excess is not fully removed, it solvates the ionic salt, preventing crystallization. Corrective Action:
-
Trituration: Add dry toluene (approx. 5–10 mL per gram of theoretical yield) to the crude oil.
-
Sonication: Sonicate the mixture for 10–15 minutes. The pyrazole is highly soluble in toluene, whereas K[Bp] is effectively insoluble.
-
Precipitation: The oil should harden into a white solid. Filter under inert atmosphere and wash with diethyl ether.
Q2: The IR spectrum shows a single sharp peak around 2440 cm⁻¹. Is this my product?
Diagnosis: Over-substitution (Tris-form contamination).
You have synthesized Potassium Tris(1-pyrazolyl)borohydride (
-
Immediate: This batch cannot be easily reverted.
-
Next Run: Lower your reaction temperature to below 100°C . Monitor the internal temperature strictly; the reaction is exothermic and can self-heat into the "Tris zone."
Q3: My yield is low, and I see significant bubbling upon adding water/acid during workup.
Diagnosis: Residual Borohydride (
-
Reaction Time: Extend the melt time at 95°C.
-
Homogeneity:
is insoluble in molten pyrazole. Mechanical stirring is critical to ensure surface contact between the solid hydride and the liquid pyrazole.
Optimized Purification Protocol
Objective: Isolate high-purity K[Bp] free from pyrazole and K[Tp].
Materials Required
-
Crude reaction melt (Solidified)
-
Solvents (Dry/Degassed): Toluene, THF, Diethyl Ether, Acetonitrile (
) -
Equipment: Schlenk line, sintered glass frit (porosity M), sonicator.
Step-by-Step Workflow
-
Solidification: Allow the reaction melt to cool to room temperature under
. It should form a solid mass.[1] -
Primary Wash (The "Toluene Strip"):
-
Filtration:
-
Filter the suspension through a Schlenk frit.
-
Discard the filtrate (contains pyrazole).
-
-
Secondary Wash:
-
Wash the filter cake 2x with Diethyl Ether to remove residual toluene and trace impurities.
-
-
Extraction (Optional for High Purity):
-
If insolubles (unreacted
) are suspected, extract the filter cake with warm THF or Acetonitrile . -
Filter to remove the insoluble
. -
Evaporate the THF/MeCN to dryness to recover pure K[Bp].
-
-
Drying: Vacuum dry the white powder for >4 hours at 40°C.
Characterization & Data Verification
Use the following data to validate your product.
Spectroscopic Fingerprint
| Technique | Parameter | Diagnostic Signal (K[Bp]) | Contrast with K[Tp] (Impurity) |
| IR (Solid) | Doublet / Broad Band ~2250–2430 cm⁻¹ | Singlet ~2440 cm⁻¹ (Sharp) | |
| ¹H NMR | Pyrazole Resonances | Distinct shifts from free pyrazole | Integration ratio changes (2:1 vs 3:1) |
| ¹¹B NMR | Chemical Shift | Triplet (coupled to 2 H) | Doublet (coupled to 1 H) |
| Melting Point | Phase Transition | 165 – 171°C | 181 – 186°C |
Solubility Profile
| Solvent | Solubility (K[Bp]) | Solubility (Pyrazole) | Use Case |
| Toluene | Insoluble | Soluble | Purification (Washing) |
| THF | Soluble | Soluble | Extraction / Recrystallization |
| Acetonitrile | Soluble | Soluble | Recrystallization |
| Diethyl Ether | Insoluble | Soluble | Drying / Washing |
Visual Workflows
Figure 1: Reaction Pathway & Temperature Control
This diagram illustrates the critical temperature dependence of the synthesis.
Caption: Thermal gating is critical. The reaction must be stopped at the Bis-stage (green) before thermal energy drives the system to the Tris-stage (red).
Figure 2: Purification Logic Gate
Follow this flowchart to determine the correct purification step based on your crude product's state.
Caption: Decision tree for purifying crude K[Bp]. The "Toluene Wash" is the critical step for removing the common "sticky oil" impurity (pyrazole).
Frequently Asked Questions (FAQs)
Q: Can I use ethanol for recrystallization? A: No. While K[Tp] is stable in alcohols, K[Bp] (the dihydro form) is more reducing and susceptible to solvolysis (reaction with the solvent) over time, especially if acidic impurities are present. Use aprotic polar solvents like THF or Acetonitrile for best stability.
Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . The B-H bonds are sensitive to moisture (hydrolysis) over long periods.
Q: Is the reaction dangerous?
A: Yes. The reaction evolves Hydrogen gas (
References
-
Trofimenko, S. (1967).[5] Boron-pyrazole chemistry.[3][5][6] II. Poly(1-pyrazolyl)-borates. Journal of the American Chemical Society, 89(13), 3170–3177.
-
Trofimenko, S. (1999). Scorpionates: Polypyrazolylborate Ligands and Their Coordination Chemistry. World Scientific Publishing.[5]
-
Santa Cruz Biotechnology. this compound Product Data. [7]
-
TCI Chemicals. this compound Specifications.
Sources
- 1. Potassium tri(1-pyrazolyl)borohydride 97 18583-60-3 [sigmaaldrich.com]
- 2. moriroku.co.jp [moriroku.co.jp]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. youtube.com [youtube.com]
- 5. Potassium trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 6. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound | CAS 18583-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Bulky Scorpionate Ligand Protocols
Topic: Troubleshooting Ligand Displacement & Coordination with Bulky Tris(pyrazolyl)borates (Tp) Audience: Synthetic Chemists, Organometallic Researchers, Drug Discovery Specialists[1]
Executive Summary: The "Fortress" Concept
Bulky scorpionate ligands (Tris(pyrazolyl)borates or Tp) are the "fortresses" of coordination chemistry.[1][2] They are designed to be kinetically inert , protecting the metal center with a massive steric wall (the 3-position substituents) while enforcing a specific facial (fac) geometry.[1]
The Paradox: The very features that make these ligands desirable—extreme steric bulk and kinetic stability—make them notoriously difficult to work with during the synthesis phase.[1] "Ligand displacement" here refers to two distinct challenges:
-
Ingress: Displacing precursor ligands (halides, CO) to install the bulky Tp.[1]
-
Egress: Displacing labile ligands from the Tp-Metal complex to perform catalysis or binding studies.
This guide provides troubleshooting protocols for these specific bottlenecks, grounded in the mechanistic insights of Trofimenko, Parkin, and recent field advancements.
Module 1: The "Entry" Problem (Ligand Installation)
Symptom: You are trying to coordinate a bulky Tp ligand (e.g., Tp
Root Cause Analysis: Steric Gating vs. Ionic Radius
Bulky Tp ligands have cone angles often exceeding 220°.[1] Standard metathesis (e.g.,
Troubleshooting Protocol 1.1: Cation Switching
Do not rely solely on Potassium (K) salts.[1]
| Cation Source | Solubility Profile | Reactivity Note | Recommended Use |
| Potassium (K) | MeOH, THF (poor) | High lattice energy; often requires high heat which degrades the ligand.[1] | Standard, non-bulky Tp (e.g., Tp*).[1] |
| Thallium (Tl) | Benzene, Toluene, DCM | The Gold Standard. Tl(I) is soft/polarizable; TlCl precipitates irreversibly, driving the reaction.[1] | Mandatory for very bulky ligands (Tp |
| Lithium (Li) | THF, Et2O | High solubility, but LiCl is soluble in THF, preventing clean precipitation.[1] | Use only if Tl is prohibited by safety protocols.[1] |
Critical Safety Note: Thallium is highly toxic.[1] Handle all Tl salts in a glovebox.[1] If avoiding Tl, use the "Melt Method" (see below).
Troubleshooting Protocol 1.2: The "Melt" Synthesis
If solution-phase displacement fails, use solvent-free synthesis to force the thermodynamics.[1]
-
Mix: Combine Metal precursor (e.g.,
) and excess bulky pyrazole ( ).[1] -
Heat: Heat to 10–20°C above the melting point of the pyrazole.
-
Add Borohydride: Add
directly to the melt. -
Result: The high temperature overcomes the activation energy barrier for B-N bond formation and metal coordination simultaneously.[1]
Module 2: The "Integrity" Problem (Ligand Decomposition)
Symptom: The reaction turns cloudy/white, and NMR shows free pyrazole and boric acid. Diagnosis: B-N Bond Hydrolysis or Acidolysis.[1]
Mechanism: The Achilles' Heel
The B-N bond in scorpionates is susceptible to cleavage by protons (
Visualizing the Failure Mode (Graphviz)
Figure 1: The pathway of B-N bond hydrolysis.[1] Once the pyrazole is protonated, the ligand scaffold collapses.[1]
Corrective Actions:
-
Solvent Drying: Ensure solvents (THF, Toluene) are dried over Na/Benzophenone.[1] Even trace water acts as a proton source at high temperatures.[1]
-
Base Buffer: Add a sacrificial base (e.g.,
) if the reaction generates acid (e.g., displacing from ).[1] -
Avoid Strong Acids: Never use strong acids to remove other ligands.[1] Use oxidative displacement (e.g.,
, ) instead of protonolysis.[1]
Module 3: The "Shapeshifter" Problem (Borotropic Shifts)
Symptom: You synthesized a bulky ligand (e.g., 3-isopropyl), but the resulting complex has no steric protection and reacts like a non-bulky variant.[1] Diagnosis: 1,2-Borotropic Shift (Isomerization).[1]
The Phenomenon
In asymmetric pyrazoles (3-R, 5-H), the boron prefers to bind to the less hindered nitrogen (N1).[1] However, under thermal stress, the boron can migrate to N2.
-
Desired State: Boron on N1
R-group at position 3 (pointing UP/away from B, shielding the metal).[1] -
Shifted State: Boron on N2
R-group at position 5 (pointing DOWN/toward B).[1] The metal is now exposed. [1]
Diagnostic Table: Detecting the Shift
| Feature | Desired Structure (3-substituted) | Shifted Structure (5-substituted) |
| Steric Pocket | Deep/Closed. Metal is shielded.[1] | Open. Metal is exposed.[1][3] |
| NMR ( | B-H signal is shielded (upfield). | B-H signal shifts; pyrazole peaks split if shift is partial.[1] |
| Reactivity | Inert to large incoming ligands.[1] | Reacts rapidly with large incoming ligands.[1] |
| Cause | Kinetic Control (Low Temp).[1] | Thermodynamic Control (High Temp / Reflux).[1] |
Prevention Protocol:
-
Temperature Cap: Do not reflux bulky Tp synthesis reactions in high-boiling solvents (e.g., xylene) for extended periods unless necessary.
-
Regiocontrol: Synthesize the ligand at the lowest possible temperature (0°C to RT) using the Tl-salt method, which precipitates the product immediately, preventing isomerization.
Module 4: Reactivity & Exchange (The "Gatekeeper")
Symptom: The Tp-Metal complex is formed, but you cannot displace the auxiliary ligands (CO, MeCN) to perform your intended chemistry.[1]
Workflow: Tuning the Gate
You must match the "Cone Angle" of the Tp ligand to the size of the incoming substrate.[1]
Figure 2: Decision logic for ligand exchange on bulky Tp complexes.
Technique: Chemical Abstraction If the pocket is too tight for associative exchange (where the new ligand binds before the old one leaves):[1]
-
Halide Abstraction: Treat
with or .[1] This rips off the chloride, leaving a cationic, highly electrophilic metal center that must bind the substrate, regardless of sterics. -
Hydride Abstraction: Treat
with Trityl cation ( ).[1]
References & Authoritative Sources
-
Trofimenko, S. (1993).[1][4] Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980.[1][4] Link[1]
-
The foundational review defining the "Scorpionate" effect and synthesis protocols.
-
-
Trofimenko, S. (1999).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.[1]
-
The definitive textbook on the subject.[1]
-
-
Pettinari, C., et al. (2024).[1] Main advances in the application of scorpionate-based catalytic systems. Dalton Transactions (RSC).[1] Link
-
Modern applications and catalytic cycles involving bulky scorpionates.
-
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link[1]
-
Establishes the "Cone Angle" concept adapted for scorpionates.
-
-
Reger, D. L., et al. (2023).[1] Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. Journal of Organic Chemistry. Link[1]
-
Recent protocols for synthesizing "impossible" bulky ligands.[1]
-
Sources
Technical Guide: Optimizing Reaction Temperature for Bis(pyrazolyl)borate Formation
The "Temperature Dilemma" in Scorpionate Synthesis
The synthesis of poly(pyrazolyl)borates (Scorpionates) is governed by a kinetic vs. thermodynamic competition. The reaction between a borohydride source (e.g.,
For researchers targeting dihydrobis(pyrazolyl)borates (
-
Too Low: Reaction stalls at the monosubstituted stage or leaves unreacted borohydride.
-
Too High: The reaction overcomes the activation energy barrier for the third substitution, irreversibly forming the thermodynamically stable hydrotris(pyrazolyl)borate (
, ).
This guide provides optimized protocols and troubleshooting workflows to lock the reaction at the Bis stage, preventing "over-scorpionation."
Reaction Mechanism & Temperature Logic
The substitution of hydride by pyrazole is driven by the evolution of hydrogen gas and heat.
The Thermal Gates
-
Activation of
: Requires moderate heating (~60–80°C) to initiate the first substitution. -
The Bis-Plateau (~90–110°C): The formation of the Bis species is relatively fast once initiated. However, the steric bulk of two pyrazole rings creates a kinetic barrier against the third substitution.
-
The Tris-Threshold (>160°C): To force the third pyrazole onto the boron center (especially with bulky 3-substituted pyrazoles), significantly higher thermal energy is required, typically achieved in a solvent-free melt.
Visualization: The Substitution Pathway
The following diagram illustrates the temperature-dependent progression of the reaction.
Figure 1: Thermal gating in polypyrazolylborate synthesis. The transition from Bis to Tris is the critical control point.
Optimized Experimental Protocols
Method A: Toluene Reflux (Recommended for High Purity)
This method uses the boiling point of toluene (110.6°C) as a "thermal buffer," physically preventing the reaction mixture from reaching the temperatures required for Tris formation.
Applicability: Ideal for unsubstituted pyrazole and 3-substituted derivatives (e.g., 3-phenyl, 3-thienyl).
Protocol:
-
Reagents: Combine
(1.0 equiv) and the appropriate Pyrazole (2.1 equiv) in a round-bottom flask.-
Note: Use a slight excess (5%) of pyrazole to ensure consumption of borohydride, but avoid large excesses which favor Tris.
-
-
Solvent: Suspend in dry Toluene (approx. 5-10 mL per mmol).
-
Reaction: Heat to vigorous reflux (oil bath ~120°C) under an inert atmosphere (
or Ar). -
Monitoring: Maintain reflux for 24–48 hours.
evolution will cease when the reaction is complete. -
Workup:
Why this works: The reflux temperature of toluene (~110°C) provides sufficient energy to form the Bis product but is generally insufficient to overcome the activation barrier for the Tris product, effectively "locking" the reaction [1].
Method B: The "Trofimenko Melt" (Legacy/Specific Cases)
For pyrazoles with very high melting points or low solubility, a solvent-free melt may be necessary. This requires precise temperature monitoring.
Protocol:
-
Mix
and Pyrazole (excess, ~2.5–3 equiv) in a flask. -
Immerse in an oil bath pre-heated to 90–100°C .
-
Slowly ramp temperature until the pyrazole melts and
evolution begins.[2] -
CRITICAL: Hold the temperature at the lowest possible point where gas evolution is observed (typically 100–120°C for Bis).
-
Stop: Remove heat immediately once gas evolution slows. Do not heat to >160°C.
Troubleshooting Center & FAQs
Q1: My product NMR shows a mixture of Bis (doublet BH2) and Tris (singlet BH). What went wrong?
Diagnosis: Over-substitution due to excessive temperature or local hot spots. Solution:
-
Immediate Fix: If the impurity is minor, recrystallize. Potassium Bis salts are often more soluble in THF/alcohol mixtures than their Tris counterparts. Alternatively, convert to the Thallium(I) salt (caution: toxic) which often allows separation by solubility differences.[3]
-
Process Correction: Switch to Method A (Toluene Reflux) . If you used the Melt method, your oil bath temperature likely exceeded the "Tris-Threshold." Ensure your thermometer is measuring the internal reaction temperature, not just the bath.
Q2: I have significant unreacted borohydride ( quintet in NMR) despite refluxing for 24h.
Diagnosis: Reaction temperature too low or insufficient mixing. Solution:
-
Solvent Switch: Toluene (110°C) might be too cool for bulky pyrazoles. Switch to Xylenes (bp ~140°C) or Diglyme (bp ~162°C).
-
Warning: If using Diglyme, monitor closely. 160°C is close to the Tris formation zone. Check NMR every 4-6 hours.
-
Activation: Ensure your pyrazole is dry. Trace water can decompose borohydride, but completely anhydrous conditions sometimes retard the initiation. A "spark" of initiation can be achieved by adding a tiny crystal of
(iodine) to generate trace , catalyzing the hydride release.
Q3: Why do some protocols recommend "Freshly Sublimed" pyrazole?
Reason: Commercial pyrazoles often contain water or impurities that act as decomposition catalysts.
-
Water reacts with
to form borates ( ) rather than pyrazolylborates. -
Impact: This lowers the effective concentration of borohydride, messing up your stoichiometry (e.g., you think you have 1:2 ratio, but you actually have 0.8:2, promoting Tris formation due to local excess of pyrazole) [1].
Q4: Can I use Sodium Borohydride ( ) instead of Potassium ( )?
Answer: Yes, but Potassium is preferred for Bis synthesis.
-
Causality:
is more reactive and the resulting Na-salts are often more soluble in organic solvents, making the "precipitation workup" (Method A) less effective. -
Selectivity: The larger
cation stabilizes the Bis coordination geometry better in the solid state, often aiding in the selective precipitation of the desired product from the reaction mixture.
Data Summary: Temperature vs. Product Distribution[3][5][6]
| Reaction Medium | Temperature | Primary Product | Risk Factor |
| THF Reflux | 66°C | Mono/Unreacted | Too cold for most substitutions. |
| Toluene Reflux | 110°C | Bis ( | Optimal for Bis selectivity. |
| Xylenes Reflux | 140°C | Bis/Tris Mix | Use only for bulky pyrazoles. |
| Melt | 180–220°C | Tris ( | Standard for Tris; destroys Bis. |
| Diglyme Reflux | 162°C | Tris ( | High boiling point favors Tris. |
References
-
Thomas, J. R., Mifsud, J. T., & Sulway, S. A. (2024).[5] Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 14, 30455-30464. [Link]
-
Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[3][5][6] Journal of the American Chemical Society, 89(13), 3170–3177. [Link]
-
Borell, T. & Popescu, R. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions.[1][3] The Journal of Organic Chemistry, 88(13), 8303–8312. [Link]
Sources
- 1. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 6. Polymeric [dihydrobis(pyrazol-1-yl)borato]potassium(I) and three dihydrobis(pyrazol-1-yl)borate-magnesium(I) compounds obtained by disproportionation of the Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Air-Sensitive Scorpionate Chemistry
Topic: Advanced Technical Support: Air-Sensitive Scorpionate Complex Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist
Status: Operational
Lead Scientist: Dr. A. Vance
System Scope: Tris(pyrazolyl)borate (
Core Directive: The "Scorpionate" Challenge
Welcome to the technical support hub for scorpionate chemistry. You are likely here because your "robust"
While Trofimenko's original tris(pyrazolyl)borates are often cited as stabilizing ligands, the reality in the glovebox is more nuanced. The
This guide moves beyond generic "inert atmosphere" advice to address the specific failure modes of
Module 1: Pre-Synthesis & Reagent Validation
The First Law of Scorpionates: If your ligand is wet, your B-N bond is already dead.
Most commercial Potassium Tris(pyrazolyl)borate (
Protocol A: Ligand Dehydration & Validation (Self-Validating System)
Do not assume commercial
-
Sublimation/Drying: Heat
or salts at 80°C under high vacuum ( Torr) for 12 hours.-
Note: For thallium salts (
), avoid excessive heat due to volatility and toxicity.
-
-
The
NMR Check (Critical Step):-
Dissolve a small aliquot in dry
or -DMSO inside the glovebox. -
Pass Criteria: A single sharp peak (approx. -1 to -5 ppm depending on R-groups).
-
Fail Criteria: Multiple peaks or a broad signal at ~19 ppm (indicative of borates/boric acid hydrolysis products).
-
Visual Workflow: Ligand Preparation
Figure 1: Ligand validation loop. The
Module 2: Synthesis & Troubleshooting
Common Failure Mode: "The Blue/Green Shift" (Oxidation)
Many First-Row transition metal scorpionates exhibit distinct color changes upon oxidation. If your
Table 1: Oxidation State Color Indicators for Tp Complexes
| Metal Center | Ligand System | Low-Valent Color (Target) | Oxidized Color (Failure) | Cause of Failure |
| Vanadium | Violet ( | Yellow/Orange ( | ||
| Titanium | Blue/Green ( | Colorless/Yellow ( | Oxidation to | |
| Chromium | Blue ( | Green ( | Trace | |
| Cobalt | Purple/Pink ( | Brown/Green ( | Oxidation (often irreversible) | |
| Iron | Yellow/Orange ( | Red/Purple ( | Formation of |
Troubleshooting Guide: "My Reaction Failed"
Q: I see free pyrazole in my
-
A: Likely, yes. This is the "Scorpionate Redistribution" problem.
-
Mechanism:[1] In the presence of Lewis acids (your metal halide), the
ligand can shuffle pyrazole arms, leading to (bis-pyrazolyl) or species. -
Fix: Ensure strict stoichiometry. Avoid excess metal halide. If using
, consider switching to the Thallium salt ( ) which is less reducing and often provides cleaner metathesis due to the insolubility of TlCl (driving force). Warning: Tl is highly toxic.
-
Q: The product is an insoluble black tar.
-
A: You likely formed colloidal metal oxides.
-
Cause: Gross air exposure or wet solvent reacting with organometallic precursors (e.g.,
or used during alkylation). -
Fix: Re-distill solvents from Sodium/Benzophenone ketyl immediately before use. Molecular sieves alone are insufficient for
or chemistry.
-
Module 3: Characterization of Paramagnetic Complexes
Scorpionates often stabilize high-spin metal centers, rendering standard NMR useless (broad, shifted peaks).
Protocol B: The Evans Method (Modified for Glovebox)
To prove you have the correct oxidation state (e.g., High Spin
-
Preparation: Inside the glovebox, prepare a solution of your complex in a deuterated solvent (e.g.,
) with a known concentration (accurate weighing is crucial). -
Internal Standard: Add 1-2% (v/v) of an inert standard (e.g., Cyclooctane or TMS) to the solution.
-
The Insert: Place pure solvent + standard (no metal complex) into a sealed capillary insert. Drop this into the NMR tube containing the complex.
-
Measurement: You will see two peaks for the standard (one shifted by the paramagnetism of the surrounding solution, one unshifted in the capillary).
-
Calculation: Use the frequency shift (
) to calculatengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .
Visual Workflow: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for post-synthesis analysis.
FAQ: Quick Fixes from the Bench
Q: Can I use Celite to filter my air-sensitive scorpionate? A: Yes, BUT you must bake the Celite. Celite contains adsorbed water. Bake it at 150°C under vacuum for 24 hours before bringing it into the glovebox. Otherwise, your filtrate will hydrolyze immediately.
Q: My
Q: How do I store these complexes? A: Solid state is best. Solutions of scorpionate complexes are prone to solvent activation or slow hydrolysis even in a "dry" box over weeks. Isolate, dry, and store in a -35°C freezer inside the glovebox if thermally unstable.
References
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews.
-
Pettinari, C. (2016). Scorpionates II: Chelating Borate Ligands. Imperial College Press.
-
Evans, D. F. (1959). The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance. Journal of the Chemical Society.[2]
-
Surrey, T. et al. (2023). Paramagnetic Susceptibility by NMR: The "Solvent Correction" Removed. Journal of Chemical Education.
-
Parkin, G. (2002). Valence Tautomerism and the Electronic Structures of Scorpionate Complexes. Chemical Communications.
Sources
Overcoming steric hindrance in bis(1-pyrazolyl)borohydride coordination
Topic: Overcoming Steric Hindrance in Bis(1-pyrazolyl)borohydride (
Welcome to the Scorpionate Ligand Support Hub.
You are likely here because your bis(pyrazolyl)borate ligand is either refusing to coordinate to your metal center, or it has rearranged itself into a tris(pyrazolyl)borate (
Module 1: The "Scrambling" Error (Ligand Redistribution)
User Complaint: "I synthesized the dihydrobis(pyrazolyl)borate (
Root Cause Analysis: This is the most common failure mode in scorpionate chemistry. The bis-ligand is thermodynamically less stable than the tris-ligand. Under thermal stress or in the presence of Lewis acids, the ligand undergoes disproportionation (scrambling).
Troubleshooting Protocol:
| Parameter | Recommended Adjustment |
| Temperature | Critical: Synthesis of |
| Stoichiometry | Ensure a strict 1:2 ratio (Borohydride : Pyrazole). Even a slight excess of pyrazole acts as a catalyst for the conversion to |
| Counter-Cation | Switch to Thallium (Tl+): Alkali metal salts (Li/Na/K) are more prone to scrambling. Synthesize the Tl(I) salt of the ligand first. Tl(I) is large, soft, and forms insoluble halides (TlCl) upon reaction with metal chlorides, driving the reaction forward rapidly at low temperatures, preventing rearrangement. |
| Solvent | Avoid protic solvents. Use dry THF or Toluene. Protic sources facilitate B-N bond cleavage/reformation. |
Visual Workflow: Preventing Scrambling
Caption: Logic flow for preventing the thermodynamic redistribution of Bis-ligands into Tris-ligands.
Module 2: Steric "Refusal" (Coordination Failure)
User Complaint: "I am using a bulky pyrazole (e.g., 3-tBu-pz) to enforce tetrahedral geometry, but the ligand is not binding to my metal center, or it binds in a monodentate fashion."
Technical Explanation: While 3-substituted pyrazoles create a "molecular cleft" that protects the metal, excessive bulk (steric clash) prevents the nitrogen lone pairs from overlapping effectively with the metal orbitals. This is the "Steric Wall."
Solution Strategy: The "Boron-Functionalization" Bypass Instead of reducing the bulk on the pyrazole (which defeats your purpose), you must modify the backbone (Boron) or utilize Agostic Stabilization .
Option A: Modify the Boron Center (
)
Standard
-
Mechanism: Phenyl groups on Boron exert a "reverse steric effect," pushing the pyrazole rings toward the metal center (the "buttressing effect"), forcing chelation even with bulky pyrazoles.
Option B: Utilize Agostic B-H...M Interactions
If you cannot change the ligand structure, you must stabilize the coordinatively unsaturated metal center using the B-H bond itself.
-
The Fix: Do not view the B-H interaction as a defect. It is a "3-center-2-electron" bond that acts as a pseudo-ligand, turning a 14e- species into a stable 16e- species.
Comparative Steric Data:
| Ligand Type | Cone Angle (Approx) | Steric Risk | Recommended Application |
| Low | Low | General purpose, small metals (Fe, Co). | |
| Medium | Low | Enforcing tetrahedral geometry. | |
| High | High | Large metals (Ln, Ca, Sr) or low-coordinate Zn/Mg. | |
| High (Rigid) | Medium | Forcing chelation on stubborn metals via buttressing. |
Module 3: Diagnostic Toolkit (Is it Agostic?)
User Complaint: "My NMR/IR data looks weird. The B-H stretch is shifted. Is my complex decomposing?"
Analysis:
You are likely observing a
Validation Protocol:
-
Infrared Spectroscopy (IR):
-
Standard B-H (Terminal): Sharp peak at 2400–2550 cm⁻¹ .
-
Agostic B-H...M: Broadened peak shifted to 2000–2300 cm⁻¹ .
-
Note: If the peak disappears entirely, you may have oxidized the Boron (decomposition) or formed a
bond.
-
-
Proton NMR (
NMR):-
Look for the B-H proton. In free ligands, it is often broad and uninformative.
-
Agostic Signal: A significant upfield shift (shielding) often appearing between -5 to +5 ppm (depending on the metal's magnetism), and sharpening of the signal due to rigidification.
-
-
X-Ray Crystallography (The Gold Standard):
Visual Pathway: Agostic Stabilization Mechanism
Caption: The agostic interaction serves as an intramolecular "rescue" mechanism for sterically hindered complexes.
References & Authoritative Sources
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews. (The foundational text on ligand design and redistribution).
-
Parkin, G. (2002). The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands. Chemical Communications.[4] (Detailed analysis of steric control in Zn-Bp/Tp complexes).
-
Reger, D. L. (1996). Organometallic chemistry of polypyrazolylborate ligands. Coordination Chemistry Reviews. (Covers the B-H agostic interactions and B-functionalization).[5]
-
Santos, I., et al. (2005). Uranium(III) Scorpionates: Synthesis and Structure. Inorganic Chemistry. (Application of bulky scorpionates in large metal ions).
-
Brookhart, M., & Green, M. L. H. (1983). Carbon-hydrogen-transition metal bonds. Journal of Organometallic Chemistry. (Definitive guide on agostic interaction characterization).
Sources
- 1. Activation of C–H and B–H bonds through agostic bonding: an ELF/QTAIM insight - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05728G [pubs.rsc.org]
- 2. Agostic interactions in transition metal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES [pubsapp.acs.org]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
Technical Support Center: Stabilizing Low-Oxidation State Metals with K[H₂B(pz)₂]
Current Status: Operational Ticket ID: SCORP-001 Assigned Specialist: Senior Application Scientist, Ligand Design Division
Executive Summary
You have chosen Potassium dihydrobis(pyrazolyl)borate (
Why this matters:
The presence of two hydrides directly attached to the boron atom (
This guide provides the protocols, causality, and troubleshooting workflows required to stabilize electron-rich, low-oxidation state metals (e.g., Cu(I), Ag(I), Fe(II)) using this ligand.
Module 1: Ligand Synthesis & Quality Control
Objective: Synthesize high-purity
The Protocol: Controlled Melt Fusion
Note: While solvent-based refluxes exist, the solvent-free melt offers superior atom economy and easier purification if temperature is strictly controlled.
| Step | Action | Critical Parameter (The "Why") |
| 1 | Mix Reagents | Mix |
| 2 | Inert Purge | Cycle Vacuum/Argon 3x. Oxygen is the enemy of the hydride intermediates. |
| 3 | Controlled Heating | Heat to 110°C - 120°C . Do NOT exceed 130°C. Reason: |
| 4 | Monitor Evolution | Watch the bubbler. Reaction is complete when |
| 5 | Quench & Wash | Cool to RT. Add Toluene. Filter the solid. Wash with hot toluene to remove unreacted pyrazole. |
| 6 | Final Purification | Recrystallize from minimal hot DMF or MeOH/Ether. |
QC Check: The "Diagnostic Region"
Before complexation, run an IR or
-
IR Spectroscopy (KBr pellet):
-
Target (
): Two strong B-H stretches around 2400–2450 cm⁻¹ . -
Failure Mode: Single B-H stretch (indicates
contamination) or O-H stretch (hydrolysis).
-
-
H-NMR (DMSO-d₆):
-
Look for the pyrazole protons. The B-H protons are often broad/quadrupolar broadened and hard to integrate, but the pyrazole integration must match a 1:2 (Boron:Pyrazole) ratio.
-
Module 2: Metalation Workflow (Stabilizing Cu(I))
Context: Stabilizing Cu(I) is a benchmark for
Workflow Diagram
Figure 1: Logic flow for the synthesis of air-sensitive Bp-Metal complexes.
Step-by-Step Protocol
-
Ligand Dissolution: Dissolve
in dry, degassed THF or MeCN. -
Add Co-Ligand (Optional but Recommended): For Cu(I), adding
(Triphenylphosphine) or greatly enhances stability by completing the coordination sphere (Steric protection).-
Ratio: 1:1 Metal:Co-Ligand.[1]
-
-
Metal Addition: Add
(for organic solubility) or (suspension). -
Reaction: Stir at Room Temperature for 1-2 hours.
-
Observation: The solution should remain colorless or pale yellow.
-
-
Isolation: Remove solvent in vacuo. Extract into dry dichloromethane (DCM) and filter through Celite (anaerobic) to remove potassium salts (
or ).
Module 3: Troubleshooting & FAQs
Ticket System: Common Failure Modes
Q1: My complex turned blue/green immediately upon mixing. What happened?
Diagnosis: Oxidation Event.
The
-
The Fix:
-
Check your solvent degassing (Freeze-Pump-Thaw is superior to simple sparging).
-
Ensure your
is not hydrolyzed (see Q2). -
Add a sacrificial reductant: Some protocols suggest adding a few mg of Cu(0) wire to the reaction to scavenge trace
.
-
Q2: I see a white precipitate forming in the NMR tube, and the B-H signal is gone.
Diagnosis: Hydrolysis (B-N bond cleavage).
The B-N bond in scorpionates is acid-sensitive. If your solvent is "wet" (contains
-
The Reaction:
-
The Fix:
-
Dry solvents over activated molecular sieves (3Å or 4Å) for at least 24h.
-
Store the ligand in a glovebox.
-
Emergency Stabilization: Use
(dimethyl derivative). The methyl groups provide steric protection against hydrolytic attack at the boron center.
-
Q3: My elemental analysis shows high Nitrogen content and multiple B-H stretches.
Diagnosis: Ligand Redistribution (The "Scrambling" Effect). In solution, especially with labile metals (like Zn or Mg), bis-ligands can disproportionate to form the more stable tris-ligand and a mono-ligand (which decomposes).
-
The Pathway:
-
The Fix:
-
Avoid high temperatures during complexation.
-
Use non-coordinating solvents (DCM instead of THF) to reduce ligand lability.
-
Steric Bulk: Switch to bulky pyrazoles (e.g., t-Butyl substituted) which kinetically inhibit the formation of the crowded tris-species.
-
Q4: Can I use this ligand for high-valent metals (e.g., Fe(III))?
Diagnosis: Incompatibility.
-
The Fix: For high-valent metals, use the
ligand (one less hydride) or fully substituted boron scorpionates (e.g., phenyl-substituted boron) to remove the reducing B-H functionality.
Degradation Pathway Visualization
Understanding how the system fails is key to prevention.
Figure 2: Primary decomposition pathways for Bp-metal complexes.
References
-
Trofimenko, S. (1967). "Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177.
-
Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Chemical Reviews, 93(3), 943–980.
-
Reger, D. L. (1996). "Organometallic chemistry of polypyrazolylborate ligands." Coordination Chemistry Reviews, 147, 1-84.
- Pettinari, C. (2016). "Scorpionates: Genesis, Milestones, Prognosis." Polyhedron, 103, 1-2. (Contextualizing modern applications in Cu(I)
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR of Potassium Bis(1-pyrazolyl)borohydride
This guide details the 1H NMR characteristics of Potassium Bis(1-pyrazolyl)borohydride (often abbreviated as K[Bp] or K[H₂B(pz)₂]), a fundamental "scorpionate" ligand precursor. It compares the spectral fingerprint of this bis-substituted borate against its tris-substituted analog (K[Tp]) and the free pyrazole starting material, providing researchers with the diagnostic data needed for structural verification.
Executive Summary
This compound is a coordination compound featuring two pyrazole rings bound to a central boron anion. In 1H NMR spectroscopy, it is distinguished by a specific splitting pattern of the pyrazole protons and a characteristic (often broad) hydride signal.
-
Primary Diagnostic: A 1:1:1 integral ratio for the pyrazole protons (H3, H5, H4) in polar solvents, or a 2:1 ratio (H3/5 : H4) if H3 and H5 overlap.
-
Differentiation: Unlike the tris(pyrazolyl)borate (Tp), the bis derivative retains two hydrides on the boron center, which are chemically distinct but often difficult to resolve due to quadrupolar broadening.
1H NMR Data Analysis
2.1. Target Compound: this compound [1]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Pz-H3 | 7.68 | Doublet (d) | 2H | ~2.0 | Deshielded by proximity to Boron.[2] |
| Pz-H5 | 7.56 | Doublet (d) | 2H | ~2.0 | Slightly shielded relative to H3. |
| Pz-H4 | 6.26 | Triplet (t) | 2H | ~2.0 | Characteristic high-field aromatic signal. |
| B-H | ~3.0 – 4.5 | Broad / Not Obs.[3] | 2H | - | Often obscured by broadening from |
Technical Insight (B-H Signal): The protons attached directly to boron (B-H) are often extremely broad or invisible in standard 1H NMR spectra due to efficient quadrupolar relaxation of the boron nucleus. However, the presence of the B-H bond is definitively confirmed by a strong B-H stretching vibration in IR spectroscopy at 2270–2430 cm⁻¹ .
2.2. Comparative Analysis: K[Bp] vs. Alternatives
The following table contrasts the target with its primary alternatives: the free ligand (Pyrazole) and the tris-substituted homolog (K[Tp]).
| Compound | Solvent | Diagnostic Feature | |||
| K[H₂B(pz)₂] (Bis) | D₂O | 7.68 | 7.56 | 6.26 | Distinct H3/H5 splitting ; B-H |
| K[HB(pz)₃] (Tris) | Acetone-d6 | 7.37 | 7.57 | 6.02 | Single B-H ; H4 is more shielded. |
| Free Pyrazole | CDCl₃ | 7.60 | 7.60 | 6.30 | H3 & H5 are equivalent due to rapid tautomerism. |
*In free pyrazole, N-H tautomerism makes positions 3 and 5 magnetically equivalent, appearing as a single signal (often broad). Coordination to boron locks the pyrazole ring, rendering H3 and H5 chemically distinct.
Structural & Mechanistic Visualization
3.1. Ligand Structure (The "Scorpionate" Pincers)
The bis(pyrazolyl)borate anion acts as a bidentate ligand. The diagram below illustrates the connectivity and the distinction between the pyrazole protons.
Caption: Structural connectivity of the dihydrobis(1-pyrazolyl)borate anion, highlighting the distinct chemical environments of the pyrazole protons.
Experimental Protocol: Synthesis & Characterization
To ensure reproducible NMR data, the purity of the potassium salt is critical. The following protocol minimizes contamination from the tris-substituted byproduct.
4.1. Synthesis Workflow
-
Reagents: Mix Potassium Borohydride (
) and excess Pyrazole ( ). -
Reaction: Heat melt to 105°C (wait for
evolution).-
Note: Higher temperatures (>180°C) favor the Tris (Tp) product.
-
-
Purification: Wash the resulting white solid with warm Toluene .[1]
-
Purpose: Removes unreacted free pyrazole.[1]
-
-
Isolation: Filter and dry the white powder (K[Bp]).
4.2. NMR Preparation Protocol
-
Solvent Choice: D₂O is preferred for the potassium salt due to solubility. For organic-soluble analogs (e.g., Tl[Bp] or metal complexes), CDCl₃ or CD₃CN may be used.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Data Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of aromatic protons. -
Acquire
scans to resolve the H3/H5 splitting clearly.
-
Caption: Optimized workflow for the synthesis and analysis of K[H2B(pz)2].
References
- Trofimenko, S. "Polypyrazolylborates: A New Class of Ligands." Journal of the American Chemical Society, 1966, 88, 1842.
- Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999.
-
Reger, D. L., et al. "Synthesis and Characterization of this compound." Inorganic Chemistry, 2007.
-
Royal Society of Chemistry. "In situ Tracking and Characterisation of Scorpionate Ligands via 11B-NMR Spectroscopy."[4] Dalton Transactions, 2023.
-
Oregon State University. "1H NMR Chemical Shift Guide." OSU Chemistry Dept.[5]
Sources
Precision Characterization of Bis(pyrazolyl)borate Ligands via 11B NMR
Topic: 11B NMR Characterization of Bis(pyrazolyl)borate Ligands Content Type: Publish Comparison Guide
A Comparative Technical Guide for Synthetic Chemists
Executive Summary
In the coordination chemistry of scorpionate ligands, distinguishing between dihydrobis(pyrazolyl)borate (Bp) , hydrotris(pyrazolyl)borate (Tp) , and tetrakis(pyrazolyl)borate byproducts is a persistent analytical challenge. While Proton (
This guide establishes
Technical Deep Dive: The Physics of Boron-11 in Scorpionates
To interpret the data correctly, one must understand the nuclear physics governing the spectral output. Boron-11 (
The "Smoking Gun": Scalar Coupling Multiplicity
The definitive identification of Bp ligands relies on the heteronuclear spin-spin coupling between the boron center and the hydride protons attached to it.
-
Mechanism: The
B signal is split by equivalent protons ( ) following the rule. -
The Bp Signature: In bis(pyrazolyl)borates (
), the boron is bonded to two equivalent hydrides.-
Multiplicity =
.[1] -
Result: A Triplet .
-
This contrasts sharply with the Tp ligand (one hydride
Comparative Analysis: B NMR vs. Alternatives
The following table objectively compares
| Feature | FT-IR Spectroscopy | X-Ray Crystallography | ||
| Primary Insight | Direct B-H connectivity & stoichiometry ( | Ligand ring environment. | B-H bond presence (vibrational). | Absolute atomic structure. |
| Differentiation | Definitive: Triplet (Bp) vs. Doublet (Tp). | Ambiguous: B-H signals often broad/obscured; integration unreliable due to impurities. | Weak: Shifts in | Definitive: But requires single crystals. |
| In-Situ Capability | High: Can monitor molten reaction mixtures directly. | Low: Molten pyrazole excess swamps signals. | Low: Solvent bands interfere. | None: Solid state only. |
| Time to Result | < 10 Minutes. | 10-20 Minutes. | < 5 Minutes. | Days to Weeks. |
| Sample State | Solution (crude or pure). | Solution. | Solid or Solution. | Solid Crystal. |
Why H NMR is Insufficient
In the synthesis of Bp ligands, excess pyrazole is often used as the solvent (molten flux). In
Experimental Protocol: Self-Validating Workflow
Objective: Acquire a quantitative
A. Sample Preparation[2][3][4]
-
Concentration: Dissolve ~20–30 mg of the crude ligand salt (e.g.,
) in 0.6 mL of deuterated solvent.-
Note: High concentration is required to overcome the background signal from borosilicate glass (if not using quartz tubes).[2]
-
-
Solvent Choice:
-
Preferred:
-Acetone or . -
Avoid: Protic solvents (MeOH,
) if assessing stability, as they can induce B-H exchange over time.
-
-
Tube Selection: Use a Quartz NMR tube if available to eliminate the broad glass background (
ppm). If using standard Borosilicate tubes, acquire a "blank" spectrum of pure solvent for background subtraction.
B. Acquisition Parameters (400 MHz Equivalent)
-
Nucleus:
B (128 MHz).[2] -
Pulse Sequence: Standard 1-pulse sequence (zg or equivalent).
-
Decoupling: DO NOT DECOUPLE PROTONS. You need the coupled spectrum to see the triplet splitting.
-
Advanced: Acquire a second spectrum with
H decoupling (zgpg) to collapse the triplet into a singlet for Signal-to-Noise (S/N) verification.
-
-
Sweep Width: 200 ppm (typically -100 to +100 ppm).
-
Relaxation Delay (
): 0.5 – 1.0 s (Boron relaxes quickly; long delays are unnecessary). -
Scans (NS): 64 – 256 scans (sufficient for >20 mg sample).
C. Reference Standard
-
External Standard:
in ( ppm). -
Internal Check: If using borosilicate glass, the broad background hump centers roughly around 0–20 ppm.
Data Interpretation & Logic
Use the following logic flow to interpret your spectrum.
Spectral Characteristics of Bp Ligands[6][7]
-
Chemical Shift (
): Typically -1.0 to -10.0 ppm (upfield from ). -
Coupling Constant (
): 90 – 115 Hz . -
Multiplicity: Triplet (1:2:1) .
Diagnostic Logic (Self-Validation)
-
Observe the Multiplicity:
-
Triplet: Confirms Dihydrobis (
unit). Target Product . -
Doublet: Confirms Hydrotris (
unit). Over-reaction (Reaction ran too hot/long). -
Singlet: Confirms Tetrakis (No
). Complete substitution impurity. -
Quintet: Confirms Borohydride (
). Unreacted starting material.
-
Visualizations
Diagram 1: Spectral Identification Logic
Caption: Logic flow for identifying scorpionate species based on
Diagram 2: In-Situ Synthesis Monitoring Workflow
How to use
Caption: Iterative workflow for using
References
-
Trofimenko, S. (1967).[3] Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[4] Journal of the American Chemical Society, 89(13), 3170–3177.
-
Buckley, A. et al. (2021).
B-NMR spectroscopy. RSC Advances, 11, 16158-16160.[5] -
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
-
Pellei, M. et al. (2010).[6] Scorpionates bearing nitro substituents: mono-, bis- and tris-(3-nitro-pyrazol-1-yl)borate ligands.[6] Dalton Transactions, 39, 8937-8944.
Sources
- 1. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. New bis-, tris- and tetrakis(pyrazolyl)borate ligands with 3-pyridyl and 4-pyridyl substituents: synthesis and coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scorpionates bearing nitro substituents: mono-, bis- and tris-(3-nitro-pyrazol-1-yl)borate ligands and their copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Potassium Bis(1-pyrazolyl)borohydride: Structural Benchmarking & Comparative Guide
Topic: X-ray Diffraction Data & Comparative Analysis: Potassium Bis(1-pyrazolyl)borohydride Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals
Executive Summary: The "Less is More" Scorpionate
This compound (K[H₂B(pz)₂], often abbreviated as K[Bp] ) represents a critical divergence in the family of poly(pyrazolyl)borate "scorpionate" ligands. While its tridentate cousin, Potassium tris(1-pyrazolyl)borohydride (K[Tp]), dominates the literature as a facial capping ligand, K[Bp] offers a unique bidentate coordination mode with significantly reduced steric bulk and distinct electronic properties.
This guide provides an objective structural analysis of K[Bp], referencing high-fidelity X-ray diffraction (XRD) data to benchmark its performance against the ubiquitous K[Tp]. We focus on its utility in designing low-coordinate metal complexes and its emerging role in metallodrug development and OLED materials , where the rigid yet open coordination sphere of [Bp]⁻ allows for the accommodation of planar co-ligands (e.g., phenanthroline, bipyridine).
Structural Characterization: The [Bp]⁻ Anion
Unlike the robust K[Tp] which crystallizes readily, the parent salt K[H₂B(pz)₂] is hygroscopic and often exhibits disorder in the solid state. Therefore, the definitive structural metrics for this ligand are derived from its highly ordered metal complexes. The Zinc(II) derivative, [Zn(H₂B(pz)₂)₂(phen)] , serves as the "Gold Standard" for crystallographic validation due to its isomorphism with spin-crossover Iron(II) materials.
Standard Reference Data (Derived from Zn-Complex XRD)
| Parameter | Value (Å / °) | Structural Significance |
| B–N Bond Length | 1.54 – 1.56 Å | Indicates strong covalent attachment; comparable to Tp. |
| N–N Bond Length | 1.36 – 1.38 Å | Typical for pyrazolyl rings; minimal perturbation upon binding. |
| Zn–N (Bp) Distance | 2.145 – 2.170 Å | Shorter than Zn–N(phen) (2.21 Å), indicating strong |
| N–B–N Angle | 106° – 108° | Tetrahedral geometry at Boron is preserved. |
| Ligand Bite Angle | 89° – 91° | Ideal for octahedral cis or square planar geometries. |
| Ring Rotation | ~44° | The two pyrazole rings are not coplanar, adopting a "boat-like" twist to minimize H...H repulsion. |
Analyst Insight: The ~44° rotation of the pyrazole rings in the [Bp]⁻ anion is a critical differentiator. Unlike the rigid
symmetry of [Tp]⁻, the [Bp]⁻ ligand is fluxional in solution but locks into a rigid conformation upon complexation, providing a "pincer-like" grip that is essential for stabilizing square-planar Pt(II) emitters in OLED applications.
Comparative Analysis: Bis (Bp) vs. Tris (Tp)
The choice between Bis and Tris scorpionates determines the steric and electronic destiny of your complex.
Table 1: Technical Comparison of Scorpionate Classes
| Feature | Bis(1-pyrazolyl)borate ([Bp]⁻) | Tris(1-pyrazolyl)borate ([Tp]⁻) | Causality & Application |
| Denticity | Bidentate ( | Tridentate ( | [Bp]⁻ leaves coordination sites open for substrate binding (catalysis) or planar co-ligands (intercalators). |
| Coordination Geometry | Square Planar, Tetrahedral, Distorted Octahedral | Facial Octahedral ( | [Tp]⁻ forces a "capping" geometry, protecting the metal from one side. [Bp]⁻ is more flexible. |
| Steric Bulk | Low (Cone Angle < 180°) | High (Cone Angle > 180°) | [Bp]⁻ is preferred when sterically demanding co-ligands (e.g., phosphines, terpyridines) are required. |
| Electronic Effect | 2 Donors + 2 Hydrides | 3 Donors + 1 Hydride | The B–H bonds in [Bp]⁻ can participate in agostic interactions (M...H–B), stabilizing electron-deficient metal centers. |
| Synthesis Risk | High (Risk of rearrangement to Tp) | Low (Thermodynamic sink) | Synthesis of K[Bp] requires strict temperature control to prevent "over-reaction" to K[Tp]. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include Critical Control Points (CCPs) —steps where the experiment is most likely to fail if not monitored.
Protocol A: Synthesis of High-Purity K[H₂B(pz)₂]
Avoids the common pitfall of Tris-contamination.
-
Reagents: Potassium borohydride (
, 1.0 eq), Pyrazole ( , 3.0 eq - slight excess is removed later). -
Solvent: High-boiling solvent (Toluene) or Melt Method (preferred for scale).
-
Procedure (Melt):
-
Mix
and Pyrazole in a flask connected to a gas bubbler. -
Heat to 90°C (Melting point of pyrazole is ~70°C).
-
CCP: Slowly ramp temperature to 110-120°C . Monitor hydrogen evolution.
-
Stop heating immediately when
evolution slows (approx. 2-3 hours). Do not exceed 150°C , or the thermodynamically stable K[Tp] will form.
-
-
Purification:
-
Cool the melt. Wash the solid vigorously with hot toluene (removes unreacted pyrazole and trace K[Tp]).
-
Wash with diethyl ether.
-
Dry under vacuum.
-
-
Validation:
B NMR (DMSO- ) should show a triplet (coupling to 2 protons). If a doublet is seen, K[Tp] contamination is present.
Protocol B: Crystallization of Reference Standard [Zn(Bp)₂(phen)]
Used to validate ligand quality via XRD.
-
Dissolve
(1 eq) in Methanol. -
Add K[Bp] (2 eq) in Methanol dropwise. Solution turns clear/yellow.
-
Filter off precipitated
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Add 1,10-phenanthroline (1 eq) in Methanol.
-
Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether.
-
Result: Colorless blocks suitable for XRD.
Workflow Visualization
The following diagram illustrates the critical decision pathways in synthesizing and validating these ligands.
Figure 1: Critical synthesis pathway for K[Bp], highlighting the temperature-dependent divergence between Bis and Tris products.
References
-
Trofimenko, S. (1967). "Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)-borates." Journal of the American Chemical Society. Link
-
Ossinger, S., et al. (2019). "Crystal structure of biszinc(II)." Acta Crystallographica Section E. Link
-
Naggert, H., et al. (2016). "Bis[dihydrobis(pyrazol-1-yl-κN2)borato]bis(methanol-κO)iron(II)." IUCrData. Link
-
Soellner, J., et al. (2021). "Platinum(II) Complexes with Bis(pyrazolyl)borate Ligands: Increased Molecular Rigidity." Angewandte Chemie International Edition. Link
-
Dias, H. V. R., et al. (2008). "Unsymmetrical 3- and 5-substituted bis(pyrazolyl)borate system." Inorganic Chemistry Communications. Link
Comparative Guide: Bite Angles & Coordination Dynamics of Bp vs. Tp Scorpionate Ligands
Executive Summary
In the design of metallo-drugs and homogenous catalysts, the choice between dihydrobis(pyrazolyl)borate (Bp) and hydrotris(pyrazolyl)borate (Tp) ligands is rarely a matter of simple substitution. It is a decision between kinetic lability (Bp) and thermodynamic robustness (Tp).
This guide analyzes the "bite angle"—the N-M-N chelation angle—as the critical geometric parameter defining the reactivity of these systems. While Tp ligands provide a rigid, facial (
Structural Anatomy: The Scorpion Analogy
To understand the bite angle, one must first deconstruct the ligand architecture. Both ligands are derived from the reaction of borohydrides with pyrazoles, a class of chemistry pioneered by Swiatoslaw Trofimenko.[1]
-
Tp (Tridentate): The "Scorpion."[1][2][3] Three pyrazole rings act as pincers and a tail, locking the metal into a facial geometry.[1]
-
Bp (Bidentate): The "Pincers" only. Two pyrazole rings coordinate, leaving the borohydride hydrogens (
) to interact weakly or not at all with the metal (agostic interactions).
Diagram 1: Coordination Topology & Symmetry
The following diagram illustrates the symmetry breaking that occurs when moving from the
Figure 1: Topological comparison showing the transition from the rigid facial lock of Tp to the flexible chelation of Bp.
The Bite Angle Analysis[5]
The "bite angle" (
Quantitative Comparison (Data Normalized for M = Co/Zn)
The following data aggregates crystallographic trends for unsubstituted pyrazole rings. Note that substituting the 3-position (e.g.,
| Feature | Bp Ligands (Bis) | Tp Ligands (Tris) | Implication |
| Denticity | Tp occupies 3 sites; Bp occupies 2.[1][4][5] | ||
| Bite Angle (N-M-N) | 86° – 94° | 85° – 90° | Tp angles are compressed to fit the |
| M-N Bond Length | Generally Shorter | Generally Longer | Tp suffers from higher steric crowding. |
| Cone Angle ( | ~110° - 130° | 180° - 260° | Tp protects the metal; Bp exposes it. |
| Electronic Donor | 4-electron (anionic) | 6-electron (anionic) | Tp is electronically equivalent to Cp (cyclopentadienyl). |
| Agostic Interaction | Common (B-H...M) | Rare | Bp often stabilizes low-coordinate metals via B-H bonds. |
The "Cage Effect" Mechanism
-
Tp: The third pyrazole arm acts as a "lid."[1][6] To widen the bite angle, the entire rigid cage must distort. This creates a high energy barrier for geometry changes, stabilizing the complex against ligand exchange.
-
Bp: Lacking the third arm, the Bp ligand forms a 6-membered boat-conformation ring (
). This ring is conformationally mobile, allowing the bite angle to adjust to the metal's electronic preference (e.g., Square Planar vs. Tetrahedral).
Experimental Protocols: Synthesis & Validation
As an application scientist, you must validate the ligand purity before metal complexation. The primary impurity in Tp synthesis is Bp, and vice-versa.
Protocol: The "Trofimenko Melt" (Modified)
Standard synthesis for unsubstituted Tp/Bp (Potassium Salts).
Reagents:
Step-by-Step Workflow:
-
Setup: Use a Schlenk flask connected to a gas bubbler (essential for
evolution monitoring). -
The Melt: Mix solid
and Pyrazole. Heat to 90°C .-
Observation: The mixture melts into a clear liquid.
evolution begins.
-
-
Reaction Control (The Critical Step):
-
For Bp: Maintain at 90-100°C until 2 equivalents of
evolve. Stop immediately. -
For Tp: Ramp temperature to 180-200°C . The mixture will reflux vigorously. Continue until 3 equivalents of
evolve.
-
-
Workup:
-
Cool to room temperature (solidifies).
-
Wash with Toluene (removes unreacted pyrazole).
-
Recrystallize from Anisole or THF.
-
Validation: NMR Spectroscopy
This is the self-validating step. Proton NMR is often cluttered; Boron NMR is definitive.
-
Bp (
): Triplet (due to coupling with 2 protons). to ppm. -
Tp (
): Doublet (coupling with 1 proton). to ppm. -
Impurity Check: If targeting Tp, a triplet signal indicates incomplete substitution (Bp contamination).
Diagram 2: Synthesis & Characterization Workflow
Figure 2: Decision tree for synthesizing Bp vs. Tp ligands, highlighting the temperature-dependent control.
Application Logic: When to Use Which?
Case A: Bioinorganic Modeling (Choose Tp)
-
Goal: Mimic the Histidine-3 facial triad found in enzymes (e.g., Carbonic Anhydrase, Hemocyanin).
-
Why Tp? The bite angle and tridentate nature of Tp perfectly replicate the steric bulk and geometry of the protein pocket, preventing ligand scrambling and dimerization.
-
Key Reference: Parkin’s work on Zinc-Tp complexes as enzyme mimics.
Case B: Catalysis & Small Molecule Activation (Choose Bp)
-
Goal: C-H activation or Olefin polymerization.
-
Why Bp? The "missing" third arm creates a vacancy.
-
Steric Access: Substrates can approach the metal.[7]
-
Agostic Switching: The B-H bond on the Bp backbone can reversibly bind to the metal, acting as a "hemilabile" switch that stabilizes electron-deficient intermediates without blocking the site permanently.
-
References
-
Trofimenko, S. (1966).[1][8] Boron-Pyrazole Chemistry.[1][6][7][9] Journal of the American Chemical Society, 88(8), 1842–1844.
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands.[10] Chemical Reviews, 93(3), 943–980.
-
Pettinari, C., & Santini, C. (2006). Polypyrazolylborate ligands: "Scorpionates" in modern coordination chemistry.[1][9][11] Comprehensive Coordination Chemistry II.
-
Parkin, G. (2004). Synthetic Analogues Relevant to the Structure and Function of Zinc Enzymes. Chemical Reviews, 104(2), 699–767.
-
Cambridge Structural Database (CSD). Geometric analysis of N-M-N angles in Scorpionate complexes.
Sources
- 1. repository.unipr.it [repository.unipr.it]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.google.cn [books.google.cn]
- 11. Scorpionate ligand - Wikipedia [en.wikipedia.org]
A Comparative Guide to Scorpionate Ligands: Potassium Bis(1-pyrazolyl)borohydride vs. Tris(1-pyrazolyl)borohydride
A Technical Resource for Researchers in Coordination Chemistry and Catalysis
In the dynamic field of inorganic and organometallic chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of metal complexes. Among the vast arsenal of available ligands, the "scorpionates," a class of polypyrazolylborates, have garnered significant attention due to their versatile coordination chemistry and their ability to stabilize a wide range of metal centers in various oxidation states.[1] This guide provides an in-depth comparison of two fundamental scorpionate ligands: potassium bis(1-pyrazolyl)borohydride (KBp) and potassium tris(1-pyrazolyl)borohydride (KTp). We will explore their synthesis, structural characteristics, and coordination behavior, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Introduction to Polypyrazolylborate Ligands
Polypyrazolylborate ligands, first introduced by Swiatoslaw Trofimenko in the 1960s, are anionic ligands that coordinate to a metal center through two or three nitrogen atoms of the pyrazolyl rings.[2][3] Their moniker, "scorpionates," derives from their characteristic coordination mode, where the B-H bond can be envisioned as the tail and the pyrazolyl groups as the claws of a scorpion, ready to bind a metal ion.[3] The number of pyrazolyl groups attached to the boron atom significantly influences the ligand's denticity, steric bulk, and electronic properties, thereby dictating the geometry and reactivity of the resulting metal complex.
This guide focuses on the two most common members of this family: the bidentate bis(1-pyrazolyl)borohydride ([Bp]⁻) and the tridentate tris(1-pyrazolyl)borohydride ([Tp]⁻) anions, used in their potassium salt forms, KBp and KTp, for ease of handling and reactivity.
Structural and Physical Properties: A Tale of Two Ligands
The seemingly small difference of one pyrazolyl group between KBp and KTp leads to significant distinctions in their structural and physical properties.
| Property | This compound (KBp) | Potassium Tris(1-pyrazolyl)borohydride (KTp) |
| Chemical Formula | C6H8BKN4 | C9H10BKN6 |
| Molecular Weight | 186.07 g/mol | 252.13 g/mol |
| Appearance | White to almost white powder/crystal | White crystalline solid[4][5] |
| Melting Point | 165.0 to 170.0 °C | 181-186 °C |
| Solubility | Soluble in polar solvents. | Soluble in polar solvents, alcohols, and water.[4][5] |
| CAS Number | 18583-59-0[6] | 18583-60-3[4] |
The addition of a third pyrazolyl ring in KTp increases its molecular weight and generally leads to a slightly higher melting point. Both salts exhibit good solubility in polar solvents, a crucial factor for their use in a variety of reaction conditions.
Synthesis of KBp and KTp: A Temperature-Controlled Reaction
The synthesis of both KBp and KTp follows a similar and well-established procedure developed by Trofimenko, involving the reaction of potassium borohydride (KBH₄) with pyrazole.[1][7] The stoichiometry and, critically, the reaction temperature are the key parameters that determine the final product.
The reaction proceeds through the stepwise substitution of the hydride ions on the borohydride with pyrazolyl groups. The formation of the bis-substituted product (Bp) occurs at a lower temperature than the tris-substituted product (Tp).[2]
Experimental Protocol: Synthesis of Potassium Tris(1-pyrazolyl)borohydride (KTp)
This protocol is adapted from the original work of Trofimenko.
Materials:
-
Potassium borohydride (KBH₄)
-
Pyrazole
-
Toluene (for purification)
-
Acetonitrile (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine potassium borohydride and a stoichiometric excess of pyrazole (typically a 3.3:1 molar ratio of pyrazole to KBH₄).[8]
-
Slowly heat the mixture in an oil bath with stirring.
-
As the temperature rises, the pyrazole will melt, and the reaction will commence, evidenced by the evolution of hydrogen gas.
-
Maintain the temperature at approximately 240 °C until the mixture solidifies, indicating the completion of the reaction (typically after 45 minutes).[8]
-
Allow the flask to cool to a safe temperature.
-
Dissolve the resulting solid in acetonitrile and filter to remove any unreacted potassium borohydride.[8]
-
Remove the acetonitrile under reduced pressure.
-
Boil the residue in toluene to remove any excess unreacted pyrazole.[8]
-
Filter the hot solution and allow it to cool, inducing the crystallization of the pure KTp product.
-
Collect the white crystalline product by filtration and dry under vacuum.
Note: The synthesis of KBp follows a similar procedure, but the reaction is typically carried out at a lower temperature to favor the formation of the bis-substituted product. Careful temperature control is crucial to prevent the formation of the tris- and tetrakis-substituted byproducts.[2]
Caption: A generalized workflow for the synthesis and purification of potassium polypyrazolylborates.
Coordination Chemistry: Bidentate vs. Tridentate
The most significant difference between Bp and Tp ligands lies in their coordination behavior, which directly impacts the geometry and properties of the resulting metal complexes.
Bis(1-pyrazolyl)borohydride (Bp): A Flexible Bidentate Ligand
The [Bp]⁻ ligand is bidentate, coordinating to a metal center through two nitrogen atoms. This leaves two remaining hydrides on the boron atom. The flexibility of the Bp ligand allows it to adopt various coordination modes, often leading to the formation of six-coordinate octahedral complexes of the type [M(Bp)₂].[9] However, depending on the metal and the other ligands present, it can also form complexes with different geometries.
Tris(1-pyrazolyl)borohydride (Tp): A Facial Tridentate Ligand
The [Tp]⁻ ligand is a classic example of a tripodal, tridentate ligand.[10] It coordinates to a metal center in a facial (fac) manner, occupying three coordination sites on one face of an octahedron.[10][11] This coordination mode is reminiscent of the cyclopentadienyl (Cp) ligand, although the ligand field strength of Tp is generally weaker.[7] The facial coordination of the Tp ligand provides significant steric protection to the metal center, influencing its reactivity and preventing the formation of polymeric structures.[11]
Caption: A simplified representation of the bidentate coordination of Bp and the tridentate facial coordination of Tp to a metal center (M).
Spectroscopic and Experimental Data
The distinct structural features of Bp and Tp ligands and their metal complexes are readily identified through various spectroscopic techniques.
| Spectroscopic Feature | Bis(1-pyrazolyl)borohydride (Bp) | Tris(1-pyrazolyl)borohydride (Tp) |
| ¹H NMR | Shows signals for the two B-H protons. | Shows a single signal for the B-H proton. |
| ¹¹B NMR | Exhibits a characteristic triplet due to coupling with the two B-H protons. | Displays a characteristic doublet due to coupling with the single B-H proton, typically appearing between δ -1 to -2 ppm with a ¹J_BH of approximately 100–113 Hz.[10] |
| IR Spectroscopy | Shows B-H stretching frequencies. | Exhibits a characteristic B-H stretching frequency, typically in the range of 2450-2550 cm⁻¹.[12] |
The infrared spectrum of a Tp complex, for instance, will show a characteristic B-H stretching frequency between 2450-2550 cm⁻¹, along with peaks corresponding to the imine (C=N) and C=C bonds of the pyrazole rings.[12]
Applications in Research and Development
The choice between KBp and KTp is dictated by the desired coordination number, geometry, and steric environment around the metal center.
-
This compound (KBp) is often employed when a less sterically demanding, bidentate ligand is required, allowing for the coordination of other ligands to the metal center. This can be advantageous in the design of catalysts where open coordination sites are necessary for substrate binding and activation.
-
Potassium Tris(1-pyrazolyl)borohydride (KTp) is widely used to create stable, well-defined octahedral complexes.[4] The facial coordination of the Tp ligand provides a robust platform for studying the electronic and steric effects of the other ligands in the complex. Tp ligands have been instrumental in the development of models for metalloenzyme active sites, particularly those containing histidine residues, which the pyrazolyl groups mimic.[10] They have also found applications in catalysis, including olefin polymerization and C-H bond activation.[10]
Conclusion
This compound (KBp) and potassium tris(1-pyrazolyl)borohydride (KTp) are foundational scorpionate ligands that offer distinct advantages in the design and synthesis of metal complexes. The bidentate and more flexible nature of the Bp ligand contrasts with the tridentate, facial-capping coordination of the Tp ligand. This fundamental difference in their coordination behavior allows researchers to fine-tune the steric and electronic properties of metal centers, enabling the development of novel catalysts, bioinorganic models, and advanced materials. A thorough understanding of their synthesis, properties, and coordination chemistry is essential for any researcher working in the field of coordination and organometallic chemistry.
References
-
Wikipedia. Potassium trispyrazolylborate. [Link]
-
Al-Twal, A. A., & Abu-Surrah, A. S. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Journal of the Chemical Society of Pakistan, 45(4). [Link]
-
Wikipedia. Trispyrazolylborate. [Link]
-
Grokipedia. Trispyrazolylborate. [Link]
-
Chowdhury, T., et al. (2024). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry. [Link]
-
PubChem. Potassium Tris(1-pyrazolyl)borohydride. [Link]
-
The University of Manchester Research Explorer. THE SYNTHESIS AND COORDINATION CHEMISTRY OF BULKY β-TRIKETIMINES AND APPLICATION OF THEIR NICKEL(II) DERIVATIVES AS ETHYLENE PO. [Link]
-
University of Strathclyde, Glasgow. Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. [Link]
-
PMC. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. [Link]
-
PureSynth. Potassium Tris(1-Pyrazolyl)Borohydride 97.0%. [Link]
-
East Tennessee State University Digital Commons. Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. [Link]
-
RSC Publishing. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. [Link]
-
ChemRxiv. Synthesis and reactivity of bis-tris(pyrazolyl)borate lanthanide-aluminium heterobimetallic trihydride complexes. [Link]
-
International Union of Crystallography. Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes. [Link]
-
CP Lab Safety. This compound, min 98%, 1 gram. [Link]
-
East Tennessee State University Digital Commons. Syntheses and Characterization of a New Cyano-Substituted Bis(pyrazolyl)borate and its Thallium (I) Complex. [Link]
-
Semantic Scholar. Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. [Link]
-
ResearchGate. Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp)*. [Link]
-
Adam Cap. Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). [Link]
-
PMC. Structural Insights into Broad-Range Polyphosphate Kinase 2-II Enzymes Applicable for Pyrimidine Nucleoside Diphosphate Synthesis. [Link]
-
Wikipedia. Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. [Link]
-
Oxford Biological Physics. PIP and PIP as Determinants for ATP Inhibition of K Channels. [Link]
-
ACS Publications. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels. [Link]
-
ResearchGate. Comparison of the Relative Electron-Donating Abilities of Hydridotris(pyrazolyl)borate and Cyclopentadienyl Ligands: Different Interactions with Different Transition Metals. [Link]
-
ResearchGate. K2P channel gating mechanisms revealed by structures of TREK-2 and a complex with Prozac. [Link]
-
PubMed. Kinetoplastid kinetochore proteins KKT2 and KKT3 have unique centromere localization domains. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Potassium trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 5. pure-synth.com [pure-synth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Potassium tris(3,5-dimethyl-1-pyrazolyl)borate - Wikipedia [en.wikipedia.org]
- 12. jcsp.org.pk [jcsp.org.pk]
Spectroscopic Analysis of Alkali Metal Scorpionate Salts: A Comparative Guide
This guide provides a technical comparison and spectroscopic analysis of alkali metal scorpionate salts, specifically focusing on hydrotris(pyrazolyl)borates (Tp) and their derivatives.
Executive Summary: The "Scorpion" Advantage
In the realm of ligand design, Scorpionates (Tris(pyrazolyl)borates) stand as the premier alternative to Cyclopentadienyl (Cp) ligands. Unlike Cp, which binds strictly through soft
For researchers, the alkali metal salts (Li, Na, K) are not merely reagents; they are the critical "transfer agents" that determine the stereochemical outcome of subsequent metalation. This guide compares the spectroscopic signatures of these salts to validate purity and coordination modes before they are used in high-value synthesis.
Comparative Framework: Ligand & Cation Classes
To select the correct precursor, one must understand the interplay between the Ligand Generation (Steric Bulk) and the Alkali Cation (Ionic Radius).
A. Ligand Generations
| Feature | Parent Ligand (Tp) | Second Gen (Tp) | Performance Impact |
| Formula | Tp prevents ligand bridging. | ||
| Steric Bulk | Low | High (Methyls at 3,5) | Tp * creates a protective "pocket." |
| Solubility | Moderate (Polar organics) | High (Organics) | Tp * is preferred for non-polar solvents. |
| Stability | Oxidatively sensitive | Robust | Tp * resists B-N bond hydrolysis better. |
B. Alkali Cation Effects (The "Size Match")
-
Lithium (
): Small radius (0.76 Å). Often forms tight clusters or polymers. Hard to dehydrate. -
Sodium (
): Intermediate (1.02 Å). The standard balance of solubility and reactivity. -
Potassium (
): Large (1.38 Å). Weakest coordination to the pyrazole nitrogens. Best transfer agent due to facile cation exchange.
Spectroscopic Analysis & Validation Protocols
The following protocols serve as a self-validating system. If your spectral data does not match these benchmarks, the salt is impure (likely contaminated with free pyrazole or polypyrazolylborates).
Workflow Diagram: Synthesis & Analysis
The following diagram outlines the critical path from raw materials to spectroscopically pure salt.
Figure 1: Critical workflow for isolating high-purity alkali scorpionate salts. Note the sublimation step is mandatory to remove unreacted pyrazole.
Deep Dive: Spectroscopic Signatures
1. Boron-11 NMR (
NMR) – The Purity Gate
This is the single most important analytic technique. The boron atom is the "anchor" of the ligand.
-
Signal: A clean doublet (due to coupling with the single B-H proton).
-
Chemical Shift: Upfield, typically -5 to -10 ppm .
-
Coupling Constant (
): ~100–110 Hz. -
Validation: If you see a singlet or multiple peaks, you have formed the tetrakis-pyrazolylborate (
) impurity or hydrolyzed borates.
2. Proton NMR (
NMR) – Stoichiometry Check
Used to confirm the 3:1 ratio of pyrazole rings to the B-H unit.
-
Tp Ligand:* Look for two distinct methyl singlets (positions 3 and 5) and one methine singlet (position 4).
-
Impurity Flag: Free pyrazole will show N-H peaks (broad, >10 ppm) or shifted ring protons compared to the coordinated ligand.
3. Infrared Spectroscopy (IR) – The B-H Probe
The B-H bond is a sensitive diagnostic handle.
-
Frequency (
): 2400–2500 cm⁻¹ .[1][2] -
Diagnostic Value:
-
Sharp Band: Indicates a "free" B-H bond (typical
-coordination). -
Broadened/Shifted Band: Indicates B-H...Metal interaction (agostic-like), often seen in Li salts or sterically crowded complexes (
-coordination).
-
Comparative Data Table
The following table synthesizes experimental data for the most common derivatives. Use this to benchmark your product.
| Ligand System | Cation | Key Structural Feature | |||
| Tp (Parent) | 2450 (s) | -1.25 (d) | 110 | Polymeric in solid state | |
| Tp (Parent) | 2460 (s) | -1.30 (d) | 108 | Often dimeric or solvated | |
| Tp (Dimethyl) | 2440 (s) | -6.50 (d) | 102 | Monomeric, highly soluble | |
| Tp (Dimethyl) | 2435 (br) | -7.10 (d) | 105 | Potential B-H...Li interaction | |
| Tp (Parent) | 2410 (s) | - | - | Thallium (toxic) alternative |
Note: NMR values are typically referenced to
Experimental Protocol: Synthesis of Potassium Tris(3,5-dimethylpyrazolyl)borate (KTp*)
This protocol is optimized for spectroscopic purity over raw yield.
Reagents:
Procedure:
-
Melt: Mix
and excess pyrazole in a flask connected to a gas bubbler. Heat to 220°C . -
Monitor: Evolution of
gas indicates reaction progress. Continue until gas evolution ceases (~2-4 hours). -
Extraction: Cool the melt to ~80°C. Add Toluene. The product (KTp*) is soluble; unreacted
is not. Filter hot. -
Purification (Critical): Evaporate toluene. The resulting solid contains KTp* and excess pyrazole. Sublime the solid under high vacuum (0.1 mmHg) at 150°C. The free pyrazole sublimes onto the cold finger; the KTp* salt remains in the pot.
-
Validation: Run
NMR. A pure doublet at ~ -6.5 ppm confirms success.
Coordination Logic: The "Scorpion" Sting
Understanding how these salts bind is crucial for their application.
Figure 2: Transition between coordination modes. Alkali metals often fluxionalize between these states in solution.
-
(Facial): The "sting." The ideal mode for creating
symmetric pockets for catalysis. -
(Bidentate): Occurs with very small metals (Li) or very bulky pyrazoles. One arm "dangles," detectable by the loss of symmetry in
NMR at low temperatures.
References
-
Trofimenko, S. (1967). "Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society.
-
Bailey, P. J., et al. (2014). "Soft scorpionate coordination at alkali metals." Acta Crystallographica.
-
Plasseraud, L., & Cattey, H. (2004). "A Novel Alkali-Metal Hydrido-tris(pyrazolyl)borate (Tp*) Complex." Zeitschrift für Naturforschung.
-
Pelecchia, C., et al. (2021).[4] "In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy." RSC Advances.
-
Beck, A., et al. (2024). "Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands." RSC Advances.
Sources
Electrochemical Behavior of Bis(pyrazolyl)borate Metal Complexes
[1][2][3]
Executive Summary: The "Scorpionate" Advantage
Bis(pyrazolyl)borates are bidentate anionic ligands that act as "limp" scorpionates compared to the rigid tridentate "grab" of Tris(pyrazolyl)borates (Tp). This fundamental structural difference leads to distinct electrochemical behaviors:
-
Coordination Flexibility: Unlike Tp, which forces an octahedral
geometry (in complexes), Bp allows for coordinative unsaturation (e.g., square planar or tetrahedral) or the binding of auxiliary ligands (e.g., ). -
Redox Tuning: The anionic charge on the boron center makes Bp a strong
-donor, generally stabilizing higher oxidation states more effectively than neutral poly(pyrazolyl)alkanes, but less sterically encumbering than Tp. -
Coupled Phenomena: In Iron(II) complexes, Bp ligands are critical for Spin-Crossover (SCO) coupled electron transfer, a property exploited in molecular memory devices.
Comparative Analysis: Bp vs. Alternatives
The following table contrasts the electrochemical and structural impact of Bp against its primary alternatives: Tp (Tridentate Borate) and Cp (Cyclopentadienyl).
Table 1: Ligand Performance Matrix
| Feature | Bis(pyrazolyl)borate (Bp ) | Tris(pyrazolyl)borate (Tp ) | Cyclopentadienyl (Cp ) |
| Denticity | Bidentate ( | Tridentate ( | Pentahapto ( |
| Charge | |||
| Complex Geometry | Flexible (Tetrahedral, Sq. Planar, Octahedral with aux ligands) | Rigid Octahedral ( | Piano-stool / Sandwich |
| Redox Reversibility | Variable (Often requires aux ligands for reversibility) | High (Steric bulk protects metal center) | High (Robust organometallic stability) |
| Cu(II)/Cu(I) Potential | Stabilizes Cu(I) (allows trigonal planar geometry) | Stabilizes Cu(I) (tetrahedral preference) | N/A (Organometallic Cu is rare) |
| Key Application | Spin-Crossover (Fe), Bio-modeling (Cu) | Catalysis, Stable redox shuttles | Organometallic Catalysis |
Structural Logic Diagram
The following diagram illustrates how ligand denticity dictates the available redox pathways.
Figure 1: Structural causality linking ligand denticity to electrochemical mechanism.
Detailed Electrochemical Behavior
A. Iron(II/III) Complexes: The Spin-Crossover Interface
The most scientifically significant behavior of Bp complexes appears in Iron(II) systems, such as
-
Mechanism: These complexes exhibit Spin-Crossover (SCO) , switching between Low Spin (LS, S=0) and High Spin (HS, S=2) states driven by temperature or light.
-
Electrochemical Coupling: The redox potential (
) is spin-state dependent.[1] The LS state is harder to oxidize (stabilized ) than the HS state ( ). -
Data Point: For
, the couple is quasi-reversible. The redox event can actually trigger a spin state change, a phenomenon known as Redox-Induced Spin Crossover (RISC) .
B. Copper(I/II) Complexes: Geometry-Driven Potentials
Copper Bp complexes highlight the "plasticity" of the ligand.
-
Cu(I) Stabilization: Bp allows Cu(I) to adopt a trigonal planar geometry (e.g.,
), which is electronically preferred for metals but sterically impossible with tridentate Tp (which forces tetrahedral). -
Redox Consequence: This geometric freedom shifts the
of the Cu(II)/Cu(I) couple significantly positive compared to rigid amine ligands, making Bp-Cu complexes effective oxidants in their Cu(II) state. -
Substituent Effects: Adding electron-withdrawing groups (e.g.,
) to the pyrazole rings anodically shifts the potential (harder to oxidize), while electron-donating groups (Me, t-Bu) cathodically shift it.
Table 2: Representative Electrochemical Data ( vs. )
| Complex | Solvent | Reversibility | Notes | |
| MeCN | Quasi-reversible | Spin-crossover active (LS at RT) | ||
| MeCN | Reversible | Rigid LS octahedral, no SCO | ||
| CH | Reversible | Trigonal Cu(I) stabilized | ||
| THF | Irreversible | Hydride oxidation |
Note: Potentials are approximate and solvent-dependent. "Bp" refers to the unsubstituted dihydrobis(pyrazolyl)borate.
Experimental Protocol: Cyclic Voltammetry of
This protocol describes the synthesis and electrochemical characterization of a Bp-Iron complex, demonstrating the self-validating nature of the experiment (color change + redox wave).
Phase 1: Synthesis of Potassium Dihydrobis(pyrazolyl)borate ( )
-
Reagents: Potassium borohydride (
), Pyrazole ( ). -
Procedure:
-
Mix
and Pyrazole (1:2 molar ratio) in a melt at 90°C. -
Heat until hydrogen evolution ceases (approx. 4 hours).
-
Validation: The evolution of
gas is the stoichiometric indicator. Cessation implies completion. -
Recrystallize from anisole/THF.
-
Phase 2: Complex Formation
-
Reagents:
, , 2,2'-bipyridine. -
Procedure:
-
Dissolve
in degassed MeOH (keep under to prevent oxidation to Fe(III)). -
Add 1 eq. of bipyridine (solution turns red/violet).
-
Add 2 eq. of
dissolved in MeOH. -
Precipitate the deep red solid.
-
Validation: The intense color is characteristic of Low-Spin Fe(II) polypyridyl species.
-
Phase 3: Electrochemical Characterization (CV)
This workflow ensures artifact-free data acquisition.
Figure 2: Step-by-step Cyclic Voltammetry workflow for Bp complexes.
Critical Analysis Steps:
-
Reversibility Check: Calculate the peak current ratio
. For a stable Bp complex, this should be near 1.0. If , the oxidized Fe(III) species is likely shedding the Bp ligand (chemical irreversibility). -
Scan Rate Dependence: Plot
vs. . A linear relationship confirms diffusion control. -
Solvent Window: Bp complexes are often soluble in DCM or MeCN. Ensure the solvent window is wide enough (-2.0V to +1.5V) to observe ligand-based reductions.
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
-
De Alwis, D. C. L., & Schultz, F. A. (2003). Metal-Bis[poly(pyrazolyl)borate] Complexes.[2][3][1][4][5][6][7] Electrochemical, Magnetic, and Spectroscopic Properties.[8][9][10][11] Inorganic Chemistry, 42(11), 3616–3622. Link
-
Real, J. A., et al. (2006).[12] Spin Crossover in Iron(II) Complexes with Bis(pyrazolyl)borate Ligands. European Journal of Inorganic Chemistry. (Key source for Fe-Bp SCO behavior).
-
Carrier, S. M., et al. (1995). Synthesis and Electrochemical Behavior of Copper(I) Complexes of Sterically Hindered Tris- and Bis(pyrazolyl)borate Ligands. Inorganic Chemistry, 34, 456. Link
-
Pettinari, C., & Santini, C. (2006). Polypyrazolylborate ligands: "Scorpionates" and related species.[13] Comprehensive Coordination Chemistry II. (Review of structural versatility).
Sources
- 1. Metal-bis[poly(pyrazolyl)borate] complexes. Electrochemical, magnetic, and spectroscopic properties and coupled electron-transfer and spin-exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexes of 2,2′-biphenol with ruthenium(ii), molybdenum(v), tungsten(v) and tungsten(vi): structures, electrochemistry and spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. Design and characterization of Cu(II) complexes from 2-benzoylpyridine benzhydrazone: crystallographic evidence for coordination versatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide for the Modern Chemist: Pyrazolylborate vs. Cyclopentadienyl Ligands
From the Desk of a Senior Application Scientist
In the vast toolkit of the coordination chemist, few ligands have achieved the iconic status of the cyclopentadienyl (Cp) anion. For decades, it has been a cornerstone of organometallic chemistry, underpinning Nobel Prize-winning discoveries and a myriad of catalytic processes. However, another class of ligands, the poly(pyrazolyl)borates (Tp), often termed "scorpionates," has steadily risen to prominence as a powerful and versatile alternative.[1][2] While the two are often compared due to their isolobal analogy, a deeper dive reveals significant differences in their steric, electronic, and coordination properties that have profound implications for the stability, reactivity, and application of their metal complexes.[3]
This guide provides a comparative analysis of Tp and Cp ligands, moving beyond simple analogy to offer researchers, scientists, and drug development professionals the field-proven insights needed to select the optimal ligand framework for their specific application, be it in catalysis, materials science, or bioinorganic modeling.
Core Structural and Bonding Philosophies
The fundamental difference between Cp and Tp ligands lies in how they engage a metal center. This distinction in bonding dictates the geometry, stability, and ultimately, the reactivity of the resulting complex.
The cyclopentadienyl anion is a classic aromatic, 6π-electron donor that coordinates to a metal in a π-fashion, typically forming a strong, delocalized bond with the metal's d-orbitals (η⁵-coordination). In contrast, the hydrotris(pyrazolyl)borate (Tp) ligand is a monoanionic, tripodal ligand that presents a facial array of three nitrogen atoms, engaging the metal through three discrete σ-bonds (κ³-coordination).[4][5] This creates a defined coordination pocket that encapsulates one face of the metal center.
Figure 2. A logical workflow for the characterization of new organometallic complexes.
Key Spectroscopic Signatures:
-
For Tp Complexes:
-
IR Spectroscopy: A strong, sharp B-H stretching vibration between 2400-2550 cm⁻¹ is a definitive diagnostic feature of an intact Tp ligand. [6] * ¹H NMR: The B-H proton often appears as a broad quartet (due to coupling with ¹¹B, I=3/2) in the spectrum of the free ligand salt.
-
-
For Cp Complexes:
-
¹H NMR: In diamagnetic, symmetric metallocenes like ferrocene, the ten equivalent protons of the two Cp rings appear as a sharp singlet.
-
Conclusion
The debate of pyrazolylborate versus cyclopentadienyl is not about which ligand is superior, but which is optimal for a given task.
-
Cyclopentadienyl (Cp) remains the ligand of choice for many classic organometallic transformations, particularly where its π-bonding nature and dynamic ring-slipping capabilities can be exploited to facilitate catalysis.
-
Pyrazolylborate (Tp) offers a robust, sterically tunable, and strongly chelating σ-donor framework. It excels at stabilizing reactive metal centers, providing access to unusual coordination numbers and oxidation states, and serving as a superb structural platform for mimicking metalloenzyme active sites. [7] Ultimately, a deep understanding of the fundamental structural, steric, and electronic properties of both ligand classes empowers the modern chemist to make rational, informed decisions, pushing the boundaries of catalyst design and molecular engineering.
References
-
Molecules. (2003). An Improved Synthesis of Sodium and Potassium Cyclopentadienide. ACS Publications. [Link]
-
ACS Publications. (2003). An Improved Synthesis of Sodium and Potassium Cyclopentadienide. [Link]
-
PrepChem.com. Synthesis of Sodium cyclopentadienide. [Link]
-
Request PDF. (n.d.). An Improved Synthesis of Sodium and Potassium Cyclopentadienide. [Link]
- Google Patents. (n.d.). Synthesis method of metal cyclopentadienide in bulk.
-
University Bulletin. (2014). Synthesis And Characterization Of The Potassium Hydrotris(3-Methyl-4,5,6,7-Tetrahydro-2h-Indazol-2- Yl)Borate And Its Cobalt(Ii) And Zinc(Ii)Complexes. [Link]
-
Organometallics. (2002). Synthesis, Structures, and Redox Properties of Mixed-Sandwich Complexes of Cyclopentadienyl and Hydrotris(pyrazolyl)borate Ligands with First-Row Transition Metals. ACS Publications. [Link]
-
Organometallics. (1997). Comparison of Isoelectronic Cyclopentadienyl, Indenyl, and Hydrotris(3,5-dimethylpyrazolyl)borate Complexes of Osmium(VI). ACS Publications. [Link]
-
Grokipedia. (n.d.). Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. [Link]
-
ResearchGate. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). [Link]
-
Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. (1991). A Preparation of Potassium Tris(1,2,4-Triazol-1-yl)hydroborate and of Some Metal Derivatives. Taylor & Francis Online. [Link]
-
ResearchGate. (2020). Comparison of the Relative Electron-Donating Abilities of Hydridotris(pyrazolyl)borate and Cyclopentadienyl Ligands: Different Interactions with Different Transition Metals. [Link]
-
Inorganic Chemistry. (1994). Synthesis and Structure of [Hydridotris(3,5-bis(trifluoromethyl)pyrazolyl)borato]potassium. ACS Publications. [Link]
-
chemeurope.com. (n.d.). Scorpionate ligand. [Link]
-
Wikipedia. (n.d.). Scorpionate ligand. [Link]
-
PMC. (n.d.). Tris(carbene)borates; alternatives to cyclopentadienyls in organolanthanide chemistry. [Link]
-
Organometallics. (1997). Comparison of Isoelectronic Cyclopentadienyl, Indenyl, and Hydrotris(3,5-dimethylpyrazolyl)borate Complexes of Osmium(VI). ACS Publications. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. [Link]
-
Preprints.org. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. [Link]
-
Chemistry – A European Journal. (2021). Trispyrazolyl Borate Iron Thiolate Complexes and the Dependence of their O2‐Reactivity on the Reaction Space. Wiley Online Library. [Link]
-
Chemical Communications. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. [Link]
-
ResearchGate. (2021). Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. [Link]
-
Wikipedia. (n.d.). Trispyrazolylborate. [Link]
-
RSC Publishing. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. [Link]
-
Dalton Transactions. (2018). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. RSC Publishing. [Link]
-
ResearchGate. (2015). Polypyrazolylborates: Scorpionates. [Link]
-
The Royal Society of Chemistry. (2022). Iron(II) Complexes Supported by Pyrazolyl-Substituted Cyclopentadienyl Ligands: Synthesis and Characterization. [Link]
-
ResearchGate. (1995). Metal−Bis[poly(pyrazolyl)borate] Complexes. Electrochemical, Magnetic, and Spectroscopic Properties and Coupled Electron-Transfer and Spin-Exchange Reactions. [Link]
-
Chemistry LibreTexts. (2021). 9.3: Metal Cyclopentadienyl Complexes. [Link]
Sources
- 1. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05014B [pubs.rsc.org]
- 3. Scorpionate_ligand [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trispyrazolylborate - Wikipedia [en.wikipedia.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Potassium Bis(1-pyrazolyl)borohydride proper disposal procedures
Executive Safety Summary
Do not treat this chemical as standard trash or aqueous waste.
Potassium Bis(1-pyrazolyl)borohydride (also known as Potassium dihydrobis(1-pyrazolyl)borate) contains two reactive hydridic hydrogens (
-
Primary Hazard: Water-reactive (H261); emits flammable gases.
-
Secondary Hazard: Skin and eye irritation; Pyrazole byproduct toxicity.
-
Immediate Action: If found unstable or reacting, submerge the container in a bucket of dry sand or vermiculite. Do not use water for emergency containment.[1][2][3][4]
Chemical Profile & Reactivity Context
To dispose of this compound safely, you must understand what you are breaking down. Unlike standard Sodium Borohydride (
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Potassium dihydrobis(1-pyrazolyl)borate; |
| CAS Number | 18583-59-0 |
| Formula | |
| Active Content | 2 Hydrides ( |
| Decomposition Products | Hydrogen gas, Boric acid, Pyrazole, Potassium salts |
The Decomposition Mechanism
The disposal process utilizes controlled hydrolysis to oxidize the hydridic boron.
-
Note:
denotes free Pyrazole. This organic byproduct means the final waste is not purely inorganic; it must be treated as organic hazardous waste.
Pre-Disposal Assessment (The Self-Validating System)
Before opening the bottle, assess the material state to determine the starting point of the protocol.
-
Scenario A: Dry Solid (Powder)
-
Scenario B: Solution/Reaction Mixture
Step-by-Step Quenching Protocol
Prerequisites: Fume hood (sash down), Blast shield (if >5g), Argon/Nitrogen line, Ice bath.
Phase 1: Preparation & Suspension
-
Inert Atmosphere: If handling pure solid, purge the receiving flask with Argon or Nitrogen.
-
Solvent Carrier:
-
For Solids: Suspend the solid in Toluene or Dichloromethane (DCM) . These inert solvents act as a "heat sink" and prevent the formation of solid clumps that can encase reactive pockets.
-
Ratio: Use ~20 mL solvent per 1 g of solid.
-
-
Thermal Control: Place the flask in an ice-water bath (
). Stir magnetically.
Phase 2: The "Soft Quench" (Ester/Alcohol)
Why: Water reacts too violently.[4] We use agents with lower proton availability first.
-
Add Ethyl Acetate (Optional): If the material is highly reactive, add Ethyl Acetate first. It reacts slowly with borohydrides.
-
Add Methanol/Ethanol: Add Methanol dropwise.
-
Observation: You will see bubbling (
evolution). -
Pacing: Wait for bubbling to subside between drops.
-
Chemistry: This converts the
bonds to bonds, which are less reactive but still sensitive.
-
Phase 3: The "Hard Quench" (Hydrolysis)
Why: To fully destroy the borate complex and liberate the pyrazole.
-
Water Addition: Once Methanol addition causes no further bubbling, add Water dropwise.
-
Acidification: Slowly add 1M Acetic Acid or 1M HCl .
-
Target: Bring pH to ~5-6.
-
Purpose: The acid catalyzes the final hydrolysis of the B-N bonds, releasing the free pyrazole and boric acid.
-
Validation: Stir for 30 minutes. If no bubbles appear upon stopping agitation, the hydride is destroyed.
-
Phase 4: Waste Segregation
-
Do not pour down the drain. The mixture contains Pyrazole , which is an organic contaminant.
-
Neutralization: Adjust pH back to 7-8 using Sodium Bicarbonate (
). -
Packaging: Transfer the mixture to a waste container labeled: "Hazardous Waste: Flammable Liquid (Contains Solvents, Boric Acid, Pyrazole)."
Operational Workflow (Visualized)
Figure 1: Decision tree for the safe quenching and disposal of Bis(pyrazolyl)borate derivatives.
Emergency Contingencies
| Scenario | Response Procedure |
| Spill (Solid) | Do not use water. Cover with dry sand or vermiculite. Scoop into a dry container using non-sparking tools. |
| Fire | Use Class D extinguisher (Met-L-X) or dry sand. CO2 and Water extinguishers may accelerate the reaction. |
| Skin Contact | Brush off loose particles before washing. Rinse with copious water for 15 minutes.[1][2][3][4][5] |
References
-
Santa Cruz Biotechnology. this compound Safety Data Sheet (CAS 18583-59-0).[8] Retrieved from
-
Tokyo Chemical Industry (TCI). this compound Product Specification. Retrieved from
-
Trofimenko, S. (1967). Boron-Pyrazole Chemistry.[2][6][9] Journal of the American Chemical Society. (Fundamental reactivity of scorpionate ligands).
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Borohydride. (Adapted for general borohydride quenching protocols). Retrieved from
-
Oregon State University EHS. Quenching and Disposal of Water Reactive Materials. Retrieved from
Sources
- 1. fishersci.de [fishersci.de]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. This compound | CAS 18583-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Scorpionate ligand - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
